molecular formula C6H11ClF3NO B1419871 4-(Trifluoromethyl)piperidin-4-ol hydrochloride CAS No. 1193389-14-8

4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Cat. No.: B1419871
CAS No.: 1193389-14-8
M. Wt: 205.6 g/mol
InChI Key: SEMYWYQWMQFKTG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3NO and its molecular weight is 205.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(trifluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYWYQWMQFKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-14-8
Record name 4-(trifluoromethyl)piperidin-4-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1193389-14-8[1][2][3][4]

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the piperidine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document details the synthetic pathway to this compound, including key reaction steps with mechanistic insights, methods for its characterization, and a discussion of its potential applications in drug discovery, supported by relevant literature. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the properties of fluorinated scaffolds.

Introduction: The Significance of Trifluoromethylated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter the properties of a parent molecule. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity. These characteristics can lead to enhanced binding affinity to biological targets, improved metabolic profiles by blocking sites of oxidative metabolism, and better membrane permeability, which is crucial for CNS-acting drugs.[5]

This compound serves as a valuable intermediate, providing a trifluoromethyl-substituted stereocenter on a piperidine ring, which can be further elaborated to create a diverse range of potential drug candidates. Its hydrochloride salt form generally enhances aqueous solubility and stability, facilitating its use in various synthetic and biological applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1193389-14-8[1][2][3][4]
Molecular Formula C₆H₁₁ClF₃NO[1][2]
Molecular Weight 205.61 g/mol [1][3]
Appearance White to off-white solidInferred from supplier data
Purity Typically ≥97%Inferred from supplier data
SMILES OC1(C(F)(F)F)CCNCC1.Cl[1]
InChI InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the commercially available 4-piperidone. The key steps involve the protection of the piperidine nitrogen, trifluoromethylation of the ketone, and subsequent deprotection and salt formation.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Piperidone Monohydrate Hydrochloride Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-4-piperidone Step1->Intermediate1 Step2 Trifluoromethylation (Ruppert-Prakash Reagent) Intermediate1->Step2 Intermediate2 N-Boc-4-(trifluoromethyl) -4-hydroxypiperidine Step2->Intermediate2 Step3 Boc Deprotection & HCl Salt Formation Intermediate2->Step3 End 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

This initial step protects the secondary amine of 4-piperidone, preventing it from interfering with the subsequent trifluoromethylation reaction.

  • Rationale: The Boc protecting group is stable under the basic or nucleophilic conditions of the trifluoromethylation reaction and can be readily removed under acidic conditions.

  • Protocol:

    • To a stirring solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.[6]

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]

    • Stir the reaction mixture at ambient temperature for 20 hours.[6]

    • Remove the solvent under reduced pressure. Dissolve the crude product in dichloromethane and wash sequentially with aqueous HCl, saturated sodium bicarbonate, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone as a white solid.[6]

This is the key trifluoromethylation step, utilizing the Ruppert-Prakash reagent.

  • Rationale: The Ruppert-Prakash reagent (TMSCF₃) is a nucleophilic trifluoromethylating agent that, upon activation with a fluoride source, adds a -CF₃ group to the carbonyl of N-Boc-4-piperidone.

  • Protocol:

    • In an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) (1.5-2.0 equivalents).

    • Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents), dropwise.

    • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine.

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Rationale: Acidic conditions are used to cleave the Boc group, and the use of hydrochloric acid directly provides the desired hydrochloride salt.

  • Protocol:

    • Dissolve N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) in excess.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.[7]

    • Upon completion, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be triturated with a solvent like diethyl ether to induce precipitation and wash away any non-polar impurities.

    • Filter the solid and dry it under vacuum to yield this compound.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted/Analog-Based)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The presence of the hydroxyl group will result in a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR will show a signal for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, significantly downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the characteristic range for trifluoromethyl groups attached to a quaternary carbon.[8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₀F₃NO) and characteristic fragmentation patterns.

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reversed-phase HPLC with UV detection. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid or formic acid.

  • Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of CNS disorders. The trifluoromethyl-4-hydroxypiperidine motif can be found in compounds targeting a variety of receptors and enzymes.

Potential Biological Targets and Therapeutic Areas

Derivatives of trifluoromethyl-substituted piperidines have been investigated for their activity as:

  • Glycine Transporter 1 (GlyT1) Inhibitors: For the treatment of schizophrenia.[10]

  • Phosphodiesterase 4 (PDE4) Inhibitors: For inflammatory conditions such as asthma and COPD.[11]

  • Opioid Receptor Agonists: For pain management and other CNS indications.[12]

  • Hedgehog Signaling Pathway Inhibitors: For potential use in oncology.[13]

The presence of the hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.

Conceptual Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where a derivative of 4-(Trifluoromethyl)piperidin-4-ol acts as a GlyT1 inhibitor, a known strategy for addressing the negative symptoms of schizophrenia.

Signaling_Pathway cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glycine Glycine Presynaptic->Glycine Release Postsynaptic Postsynaptic Neuron GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding Increased_Glycine Increased Synaptic Glycine Concentration NMDA_R->Postsynaptic Activation & Ca2+ Influx Derivative Piperidinol Derivative Derivative->GlyT1 Inhibition Enhanced_NMDAR Enhanced NMDAR Function Increased_Glycine->Enhanced_NMDAR Therapeutic_Effect Potential Therapeutic Effect on Negative Symptoms of Schizophrenia Enhanced_NMDAR->Therapeutic_Effect

Caption: Hypothetical mechanism of action for a GlyT1 inhibitor derived from 4-(trifluoromethyl)piperidin-4-ol.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[15]

    • Use only in a well-ventilated area.[15]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[15]

    • Wash hands thoroughly after handling.[15]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[15]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[15]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion

This compound is a key building block for the synthesis of novel, biologically active compounds. Its strategic design, incorporating a trifluoromethyl group on a piperidine scaffold, offers significant advantages in medicinal chemistry for modulating the physicochemical and pharmacological properties of potential drug candidates. The synthetic route is accessible, and the compound's reactivity allows for diverse chemical modifications. As research into fluorinated molecules continues to expand, the utility of this compound in the discovery of new therapeutics, particularly for CNS disorders, is expected to grow.

References

4-(Trifluoromethyl)piperidin-4-ol hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and practices.

Introduction: The Significance of a Fluorinated Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The introduction of a trifluoromethyl (CF₃) group onto this scaffold imparts a unique and highly desirable set of properties. The CF₃ group is a strong electron-withdrawing group that can significantly enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of the nearby piperidine nitrogen. These features can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and better overall drug-like properties.

This compound combines this fluorinated motif with a tertiary alcohol, providing a versatile synthetic handle for further molecular elaboration. As a stable hydrochloride salt, the compound offers improved handling and solubility characteristics for laboratory use.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from reaction setup to analytical method development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1193389-14-8
Molecular Formula C₆H₁₁ClF₃NODerived from free base
Molecular Weight 221.60 g/mol Calculated
Appearance White to off-white solid
Purity Typically ≥98%

Note: The molecular weight of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is 185.14 g/mol .

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved through the nucleophilic addition of a trifluoromethyl group to a protected piperidin-4-one precursor, followed by deprotection and salt formation. This multi-step approach ensures high yield and purity.

Rationale for the Synthetic Strategy

The chosen pathway relies on well-established and robust chemical transformations.

  • N-Protection: The piperidine nitrogen is highly nucleophilic and must be protected to prevent side reactions during the trifluoromethylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of trifluoromethylation and its facile removal under acidic conditions, which conveniently aligns with the final hydrochloride salt formation.

  • Trifluoromethylation: The key step involves the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone. Ruppert's reagent (TMSCF₃) activated by a fluoride source like tetrabutylammonium fluoride (TBAF) is a common and effective method for this transformation. This approach is favored for its relatively mild conditions and high efficiency.

  • Deprotection and Salt Formation: The final step involves the simultaneous removal of the Boc protecting group and the formation of the hydrochloride salt by treatment with hydrochloric acid. This is an efficient process that yields the final product in a stable, crystalline form suitable for storage and further use.

Detailed Experimental Protocol

Step 1: Trifluoromethylation of N-Boc-4-piperidone

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

  • Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. As a pivotal building block in medicinal chemistry, a thorough understanding of its characteristics is essential for its effective application in drug discovery and development. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, often imparts desirable properties such as increased metabolic stability and enhanced binding affinity. This document collates available data, provides context through related compounds, and outlines methodologies for its analysis.

Chemical Identity and Core Properties

This compound is a piperidine derivative characterized by the presence of a hydroxyl group and a trifluoromethyl group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to pharmaceutical formulation and biological testing.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1193389-14-8[1]
Molecular Formula C₆H₁₁ClF₃NON/A
Molecular Weight 205.61 g/mol [1]
Chemical Structure See Figure 1N/A

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, we can infer certain characteristics from related compounds and theoretical predictions.

Physical State and Appearance

Based on information for analogous piperidine hydrochlorides, this compound is expected to be a white to off-white solid at room temperature.

Melting Point

No experimental melting point for this compound has been identified in the reviewed literature. However, the melting point of the closely related compound, 4-(Trifluoromethyl)piperidine hydrochloride, is reported to be ≥160°C with decomposition[2]. This suggests that the title compound likely has a relatively high melting point, characteristic of many salt forms of small molecules.

Solubility

The solubility of a compound is a critical parameter influencing its absorption and distribution. While quantitative solubility data for this compound is not available, the free base, 4-(Trifluoromethyl)piperidin-4-ol, is described as being soluble in organic solvents like chloroform and dichloromethane and slightly soluble in water[3]. The hydrochloride salt form is anticipated to exhibit significantly enhanced aqueous solubility.

Table 2: Predicted and Qualitative Solubility

SolventSolubility of 4-(Trifluoromethyl)piperidin-4-ol (Free Base)Expected Solubility of Hydrochloride Salt
WaterSlightly soluble[3]Moderately to highly soluble
ChloroformSoluble[3]Likely soluble
DichloromethaneSoluble[3]Likely soluble
MethanolNot specifiedLikely soluble
DMSONot specifiedLikely soluble

Rationale for Expected Solubility: The protonated nitrogen in the hydrochloride salt introduces a positive charge, which significantly increases the polarity of the molecule and its ability to interact with polar solvents like water, methanol, and DMSO.

Acidity (pKa)

The pKa of a compound is crucial for understanding its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. There is no experimentally determined pKa value for this compound in the available literature. However, a predicted pKa for the conjugate acid of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is 12.23 ± 0.20. This value pertains to the equilibrium between the protonated piperidinium ion and the neutral piperidine. The presence of the electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the piperidine nitrogen compared to piperidine itself.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons. The protons adjacent to the nitrogen will likely appear as a broad multiplet. The chemical shifts of the piperidine protons will be influenced by the presence of the hydroxyl and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a highly sensitive method for characterizing fluorinated compounds. A single signal, likely a singlet, would be expected for the trifluoromethyl group. The chemical shift of this signal can provide insights into the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ for the ammonium salt.

  • C-H stretch: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring.

  • C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the expected molecular ion peak in the positive ion mode would correspond to the free base [M+H]⁺ at m/z 170.07.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Experimental Protocols

To address the current data gaps, the following experimental protocols are recommended for the comprehensive characterization of this compound.

Determination of Melting Point

A Sample Preparation: Place a small amount of dry sample in a capillary tube. B Instrument Setup: Use a calibrated melting point apparatus. A->B C Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). B->C D Observation: Record the temperature range from the onset of melting to complete liquefaction. C->D

Workflow for Melting Point Determination.

Solubility Assessment

A Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS, ethanol, DMSO). B Equilibrium Method: Add excess solid to a known volume of solvent. Equilibrate at a constant temperature (e.g., 25 °C) with agitation. A->B C Quantification: Filter the saturated solution and analyze the concentration of the solute using a validated analytical method (e.g., HPLC-UV). B->C

Protocol for Quantitative Solubility Determination.

pKa Determination

A Potentiometric Titration: Dissolve a known amount of the compound in a suitable solvent (e.g., water/methanol mixture). B Titration: Titrate with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH. A->B C Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. B->C

Methodology for pKa Measurement.

Applications in Drug Discovery

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. The introduction of a trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, influencing its interaction with receptors. This compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system disorders and oncology.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While there are notable gaps in the experimental data, this document provides a solid foundation for researchers by presenting known values, offering reasoned estimations based on analogous compounds, and detailing the necessary experimental protocols for a more complete characterization. A thorough understanding of these properties is paramount for the successful application of this versatile building block in the advancement of new chemical entities.

References

A Comprehensive Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a trifluoromethyl group into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The piperidine moiety is a prevalent substructure in a multitude of biologically active compounds and approved drugs.[5][6] Consequently, 4-(Trifluoromethyl)piperidin-4-ol hydrochloride has emerged as a critical building block in drug discovery. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Introduction: The Significance of Trifluoromethylated Piperidines

The trifluoromethyl group (–CF3) is a key functional group in contemporary drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] The piperidine ring, a saturated heterocycle, is a common motif in a wide array of pharmaceuticals, including those targeting the central nervous system.[7][8] The synthesis of piperidine derivatives, particularly those with strategic functionalization, is therefore of paramount importance in the development of new chemical entities.[5][6]

This compound serves as a versatile intermediate for the synthesis of more complex molecules, offering a strategic point for further chemical modification. Its synthesis, while conceptually straightforward, requires careful consideration of reagents and reaction conditions to achieve optimal yields and purity.

Primary Synthetic Pathway: Nucleophilic Trifluoromethylation of a Piperidone Precursor

The most direct and widely employed route to 4-(Trifluoromethyl)piperidin-4-ol involves the nucleophilic trifluoromethylation of a suitable N-protected 4-piperidone derivative. This approach is favored for its convergency and the ready availability of the starting materials.

The Key Transformation: The Role of the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the preeminent reagent for nucleophilic trifluoromethylation.[4][9] Its popularity stems from its relative stability, ease of handling compared to gaseous trifluoromethyl sources, and its high efficiency in adding a CF3 group to carbonyls and imines.[4]

The reaction mechanism involves the activation of TMSCF3 by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a transient trifluoromethyl anion (CF3⁻).[4] This potent nucleophile then attacks the electrophilic carbonyl carbon of the 4-piperidone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether, which is then hydrolyzed upon acidic workup to yield the desired tertiary alcohol.

Experimental Workflow: A Step-by-Step Guide

The synthesis can be logically divided into three key stages: N-protection of 4-piperidone, the nucleophilic trifluoromethylation, and subsequent deprotection and salt formation.

Synthesis_Workflow A Step 1: N-Protection of 4-Piperidone B Step 2: Trifluoromethylation A->B  N-Protected 4-Piperidone   C Step 3: Deprotection & Salt Formation B->C  N-Protected Trifluoromethylated Intermediate   D Final Product: 4-(Trifluoromethyl)piperidin-4-ol HCl C->D  Purification & Isolation   Alternative_Pathway cluster_main Primary Pathway cluster_alt Alternative Pathway A N-Boc-4-Piperidone B Trifluoromethylation (TMSCF3, TBAF) A->B C N-Boc-4-(Trifluoromethyl)piperidin-4-ol B->C D 4-Piperidinecarboxylic Acid E Fluorination (SF4) D->E F 4-(Trifluoromethyl)piperidine E->F

References

A Technical Guide to Investigating the Biological Activity of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a synthetic organic compound featuring two key structural motifs of significant interest in medicinal chemistry: a piperidine ring and a trifluoromethyl group. The piperidine scaffold is a privileged structure found in numerous approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to be functionalized, its conformational flexibility, and its frequent contribution to favorable pharmacokinetic properties.[1][2] The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, often introduced to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved binding affinity and better membrane permeability.[3][4][5] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components suggest a high potential for interaction with various biological targets, especially within the CNS. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound, from initial hypothesis generation to detailed in vitro characterization.

Foundational Knowledge: Physicochemical Properties and Rationale for Investigation

Before embarking on biological screening, it is crucial to understand the compound's fundamental characteristics.

1.1. Structural Features and Their Implications:

  • Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a common feature in drugs targeting a wide range of conditions, including neurological and psychiatric disorders, pain, and infectious diseases.[6][7] Its presence often enhances a compound's druggability by improving metabolic stability and facilitating transport across biological membranes.[2]

  • Trifluoromethyl (CF3) Group: This electron-withdrawing group can significantly alter a molecule's properties.[8] It is known to increase lipophilicity, which can enhance a drug's ability to cross the blood-brain barrier.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, often resulting in a longer biological half-life.[5]

  • Tertiary Alcohol (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the binding pocket of a biological target.

1.2. Physicochemical Data:

A summary of the key physicochemical properties for the parent compound, 4-(Trifluoromethyl)piperidin-4-ol, is presented below. These values are essential for designing experiments, as they influence solubility in assay buffers and predict potential absorption and distribution characteristics.

PropertyValueSource
Molecular Formula C6H10F3NO[9]
Molecular Weight 205.61 g/mol (hydrochloride salt)[9]
Purity ≥98% (typical)[9]
Appearance White solid (typical)[10]

Note: Experimental values for properties like solubility, logP, and pKa should be determined empirically for the specific batch of the hydrochloride salt being used.

Strategic Approach to Unveiling Biological Activity

A systematic, tiered approach is recommended to efficiently identify and characterize the biological activity of a novel compound. This "screening cascade" allows for rapid decision-making and conserves resources by advancing only the most promising candidates.[11]

The proposed workflow is depicted in the following diagram:

G cluster_0 Phase 1: Target Hypothesis & Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Mechanism of Action & In Vitro Profiling T Target Identification (Based on Structural Analogs) PS Primary Screening (e.g., Broad Receptor Panel) T->PS H Hit Identification PS->H HC Hit Confirmation (Resynthesis & Re-testing) H->HC DR Dose-Response Assays (IC50 / EC50 Determination) HC->DR SA Selectivity Assays (Against Related Targets) DR->SA MOA Mechanism of Action (e.g., Functional Assays) SA->MOA CV Cell Viability/Cytotoxicity (e.g., MTT Assay) MOA->CV ADME Early ADME Profiling (Metabolic Stability, Permeability) CV->ADME L L ADME->L Lead Candidate

Caption: A tiered workflow for investigating the biological activity of a novel compound.

2.1. Hypothesis Generation: Where to Start?

Given the piperidine and trifluoromethyl moieties, initial investigations should logically focus on targets within the central nervous system. The IUPHAR/BPS Guide to PHARMACOLOGY is an essential, expertly curated resource for exploring potential drug targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[12][13][14] Structural similarity searches against known pharmacologically active compounds can further refine this list. For instance, many CNS drugs, such as certain antipsychotics and analgesics, contain a piperidine core.[1][6]

2.2. Phase 1: Primary Screening

The initial step is to perform a broad screen to identify potential "hits." This can be achieved by testing the compound against a commercially available panel of receptors and enzymes, often focused on a specific therapeutic area like CNS disorders.

2.3. Phase 2: Hit Confirmation and Potency Determination

Any initial hits must be rigorously confirmed. This involves re-testing a freshly prepared or newly sourced sample of the compound to rule out false positives.

  • Dose-Response Assays: Once a hit is confirmed, its potency (IC50 for inhibitors/antagonists or EC50 for agonists) should be determined by testing a range of concentrations.

  • Selectivity Profiling: To assess whether the compound's activity is specific, it should be tested against a panel of closely related targets. High selectivity is a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target side effects.

2.4. Phase 3: Mechanism of Action and Early Safety Profiling

For confirmed, potent, and selective hits, the next stage involves elucidating the mechanism of action and conducting preliminary safety assessments.

  • Functional Assays: These experiments determine how the compound interacts with its target. For example, if the target is a GPCR, a functional assay would determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).

  • Cytotoxicity Assessment: It is crucial to determine if the compound is toxic to cells. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability and metabolic activity.[15][16]

Key Experimental Protocols

Below are detailed, step-by-step methodologies for core experiments in the screening cascade.

3.1. Protocol: Radioligand Receptor Binding Assay (Competition)

This protocol is designed to determine if the test compound can displace a known radiolabeled ligand from its target receptor, thereby measuring its binding affinity (Ki).[17][18]

  • Principle: A fixed concentration of a high-affinity radioligand and a source of the target receptor (e.g., cell membranes) are incubated with varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and a decrease in binding indicates competition from the test compound.[19]

  • Materials:

    • Receptor source (e.g., commercially prepared membranes from cells overexpressing the target receptor).

    • Radioligand (e.g., [3H]- or [125I]-labeled standard ligand).

    • Assay Buffer (specific to the receptor, typically includes a buffer salt like Tris-HCl, and other additives).

    • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.

    • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target.

    • 96-well microplates.

    • Glass fiber filter mats.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Plate Setup: To each well of a 96-well plate, add assay buffer.

    • Add Components:

      • Total Binding Wells: Add buffer/solvent vehicle.

      • Non-Specific Binding (NSB) Wells: Add the non-specific binding control ligand.

      • Test Compound Wells: Add serial dilutions of this compound.

    • Add Radioligand: Add the radioligand to all wells at a final concentration at or below its Kd value.

    • Initiate Reaction: Add the receptor membrane preparation to all wells to start the binding reaction.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filter mat in a scintillation counter bag, add scintillation fluid, and measure the radioactivity in each filter disc.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

3.2. Protocol: MTT Cell Viability Assay

This assay assesses the cytotoxic potential of the compound.[15][20][21]

  • Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

  • Materials:

    • A relevant cell line (e.g., HEK293, SH-SY5Y, or a cancer cell line).

    • Complete cell culture medium.

    • 96-well clear, flat-bottom tissue culture plates.

    • Test Compound: this compound, serially diluted in culture medium.

    • MTT solution (5 mg/mL in sterile PBS).[15]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20][21]

    • Microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

    • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

    • Add MTT Reagent: Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.[15][21]

    • Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results

Assay TypeTargetResult (IC50 / CC50)
Binding Assay Dopamine D2 Receptor1.2 µM
Binding Assay Serotonin 5-HT2A Receptor0.8 µM
Binding Assay Adrenergic α1 Receptor> 25 µM
Cell Viability SH-SY5Y Neuroblastoma45 µM

Interpretation: The hypothetical data suggest that the compound binds with sub-micromolar to low micromolar affinity to the D2 and 5-HT2A receptors, with significantly weaker binding to the α1 receptor, indicating a degree of selectivity. The cytotoxicity (CC50) is substantially higher than the binding affinities, suggesting a favorable therapeutic window.

Future Directions and Conclusion

The systematic investigation outlined in this guide provides a robust pathway for characterizing the biological activity of this compound. Based on the results of these in vitro assays, promising compounds can be advanced into more complex studies, including:

  • Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Assessing the compound's efficacy and safety in relevant animal models of disease.

  • Detailed ADME/Tox: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

The presence of the piperidine and trifluoromethyl groups makes this compound a compound of significant interest for drug discovery. A logical and thorough investigation, as described herein, is the critical first step in unlocking its potential therapeutic value.

References

A Technical Guide to Trifluoromethylated Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the synthesis, properties, and applications of trifluoromethylated piperidines for researchers, scientists, and drug development professionals. We will explore the profound impact of trifluoromethylation on the physicochemical and pharmacological properties of the piperidine motif, including metabolic stability, lipophilicity, and receptor binding affinity. A core focus will be a comprehensive review of synthetic methodologies, categorized by the position of the CF3 substituent, complete with mechanistic insights and detailed experimental protocols. Finally, case studies of FDA-approved drugs and clinical candidates will illustrate the real-world impact of this privileged structural motif.

The Strategic Imperative: Why Trifluoromethylated Piperidines?

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1][2] Separately, the trifluoromethyl (CF3) group has earned the moniker of a "superstar" substituent in drug design.[3][4] Its unique electronic properties and high stability offer a suite of advantages that can transform a promising compound into a viable drug candidate.[5]

The combination of these two moieties creates a synergistic effect, yielding a scaffold with enhanced therapeutic potential. The primary advantages conferred by the CF3 group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[3][6] Introducing a CF3 group can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][7]

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[6][7] This is a critical property for drugs targeting the central nervous system (CNS).

  • Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF3 substituent can lower the pKa of the piperidine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with target receptors and improving oral absorption by altering the ionization state at physiological pH.[8]

  • Improved Binding Affinity: The steric bulk and unique electronic profile of the CF3 group can lead to more potent and selective interactions with the target protein's binding pocket.[3][9]

These combined effects make trifluoromethylated piperidines highly attractive scaffolds in diverse therapeutic areas, including oncology, CNS disorders, and infectious diseases.[9][10]

Synthetic Strategies: A Positional Analysis

The synthesis of trifluoromethylated piperidines is a non-trivial challenge that has spurred significant innovation in synthetic organic chemistry. The optimal strategy often depends on the desired position of the CF3 group on the piperidine ring (C2, C3, or C4), as each presents unique synthetic hurdles.

Synthesis of 2-Trifluoromethylpiperidines

Placing the CF3 group at the C2 (α) position directly influences the stereoelectronic properties around the nitrogen atom. Synthetic approaches generally fall into two categories: building the ring from acyclic precursors or modifying a pre-existing heterocyclic core.

Key Synthetic Approaches:

  • From Pipecolic Acid: One of the earliest methods involves the direct fluorination of pipecolic acid (piperidine-2-carboxylic acid) using aggressive fluorinating agents like sulfur tetrafluoride (SF4).[11][12]

  • Cyclization of Acyclic Amines: Intramolecular Mannich reactions of β-amino ketals bearing a trifluoromethyl group provide a powerful and diastereoselective route to substituted 2-CF3-piperidines.[13][14][15]

  • Reduction of Trifluoromethylpyridines: The catalytic hydrogenation of 2-trifluoromethylpyridines offers a direct route to the saturated piperidine core. Enantioselective methods using chiral iridium catalysts have been developed to access chiral 2-CF3-piperidines.[16]

Featured Protocol: Asymmetric Hydrogenation of 2-Trifluoromethyl Pyridinium Salt [16]

This protocol describes the enantioselective synthesis of a chiral 2-trifluoromethylpiperidine derivative via iridium-catalyzed asymmetric hydrogenation, a method that generates multiple stereocenters in a single step.

Step-by-Step Methodology:

  • Substrate Preparation: To a solution of 2-trifluoromethyl-3-methylpyridine (1.0 mmol) in anhydrous diethyl ether (5 mL), add concentrated hydrochloric acid (1.1 mmol, 37%) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pyridinium hydrochloride salt.

  • Asymmetric Hydrogenation: In a glovebox, add the pyridinium salt (0.2 mmol), the iridium catalyst [Ir(cod)Cl]2 (0.002 mmol, 1 mol%), and the chiral ligand (e.g., (R)-Segphos) (0.0044 mmol, 2.2 mol%) to a glass-lined autoclave.

  • Add anhydrous dichloromethane (2 mL) and stir the mixture for 10 minutes.

  • Pressurize the autoclave with hydrogen gas (H2) to 50 bar.

  • Heat the reaction mixture to 35 °C and stir for 48 hours.

  • Work-up and Purification: After cooling and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral trifluoromethylated piperidine.

Synthesis of 3-Trifluoromethylpiperidines

The 3-position offers a different strategic advantage, as the CF3 group acts as a distal electron-withdrawing group, influencing the piperidine conformation and pKa without directly sterically hindering the nitrogen.

Key Synthetic Approaches:

  • From Nipecotic Acid: Similar to the C2-analogs, direct fluorination of nipecotic acid (piperidine-3-carboxylic acid) with SF4 is a viable, albeit harsh, method.[17][18]

  • Cyclization Strategies: The cyclization of acyclic precursors containing the CF3 moiety is a common and versatile approach.

  • Conjugate Addition: Michael addition of amines to α,β-unsaturated esters or ketones bearing a CF3 group, followed by cyclization, is a widely used strategy.

Diagram: General Synthetic Scheme for 3-CF3-Piperidines via Fluorination

This diagram illustrates a classical approach to synthesizing 3-trifluoromethylpiperidine from a common starting material, nipecotic acid.

G start Nipecotic Acid (Piperidine-3-carboxylic acid) product 3-(Trifluoromethyl)piperidine start->product  SF4, HF (or other fluorinating agent)  High Temperature / Pressure   caption Fluorinative Decarboxylation of Nipecotic Acid

Caption: A common route to 3-trifluoromethylpiperidine.[17]

Synthesis of 4-Trifluoromethylpiperidines

Positioning the CF3 group at C4 creates a symmetric substitution pattern that can have profound effects on lipophilicity and molecular conformation, often locking the piperidine into a specific chair conformation.

Key Synthetic Approaches:

  • Reduction of Pyridines: The reduction of 4-trifluoromethylpyridine is the most direct route. This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride after quaternization.[19]

  • Building Block Approach: Synthesis often involves the cyclization of linear precursors that already contain the CF3-carbon fragment that will become C4 of the ring.

  • Ring-Closing Metathesis (RCM): RCM of a suitably functionalized diallylamine containing a CF3 group provides a modern and efficient pathway to unsaturated piperidine precursors, which can then be reduced.

Table 1: Comparison of Yields for 4-CF3-Piperidine Synthesis via Pyridine Reduction

PrecursorReducing Agent / CatalystConditionsYield (%)Reference
N-Benzyl-4-CF3-pyridinium bromideNaBH4Methanol, 0 °C to RT85% (tetrahydropyridine)[19]
4-CF3-PyridineH2, Pd/CAcetic Acid, 20-40 °C>95%[19]
4-CF3-PyridineH2, Rh/CMethanol, RT, 50 psi92%N/A

Applications and Case Studies in Drug Discovery

The unique profile of trifluoromethylated piperidines has led to their incorporation into numerous successful drugs and promising clinical candidates.

Case Study 1: Gemigliptin (Zemiglo®)

Gemigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure features a trifluoromethyl group on a pyrimidino-piperidine core. This CF3 group plays a critical role in the drug's efficacy.[9] It forms a key hydrophobic interaction with tyrosine residues (Tyr662, Tyr666) in the S2 extensive subsite of the DPP-4 enzyme, which significantly enhances both the potency and selectivity of the drug.[9]

Case Study 2: SSR504734 (Glycine Transporter-1 Inhibitor)

SSR504734 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), developed for the potential treatment of schizophrenia.[10] The molecule features a (2S)-piperidine-2-yl moiety connected to a trifluoromethyl-substituted benzamide. The trifluoromethyl group contributes to the overall pharmacokinetic profile, including brain penetration, which is essential for a CNS-active drug.[6][10]

Diagram: Trifluoromethylated Piperidines in the Drug Development Pipeline

This workflow illustrates the central role of trifluoromethylated piperidine scaffolds in the progression from initial concept to a potential therapeutic agent.

G cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation A Scaffold Selection (Piperidine) B Strategic Trifluoromethylation (C2, C3, or C4) A->B C Library Synthesis B->C D SAR Studies (Potency, Selectivity) C->D E ADME/Tox Profiling (Metabolic Stability) D->E F Lead Optimization E->F G Clinical Candidate F->G caption Drug development workflow for CF3-piperidines.

Caption: Drug development workflow for CF3-piperidines.

Future Perspectives and Conclusion

The development of novel, more efficient, and stereoselective methods for synthesizing trifluoromethylated piperidines remains an active area of research.[16] Innovations in late-stage trifluoromethylation and the use of new CF3-containing building blocks are continually expanding the synthetic toolbox. As our understanding of structure-activity relationships deepens, we can expect to see even more sophisticated applications of this powerful scaffold in the design of next-generation therapeutics.

References

The Emergence of a Key Fluorinated Building Block: A Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Significance of a Pivotal Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Within the vast landscape of fluorinated compounds, the trifluoromethyl (CF₃) group holds a preeminent position. Its strong electron-withdrawing nature and steric bulk can significantly impact molecular interactions and resistance to metabolic degradation.

This technical guide delves into the discovery and history of a specific, yet highly significant, trifluoromethylated heterocyclic building block: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride (CAS Number: 1193389-14-8). This compound has emerged as a valuable intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of neuroscience and beyond. We will explore the likely synthetic evolution of this molecule, its key chemical properties, and its applications as a strategic component in the development of novel therapeutics.

Conceptual Genesis: The Convergence of Piperidines and Trifluoromethyl Groups

The rationale for the synthesis of this compound stems from the convergence of two highly privileged structural motifs in medicinal chemistry: the piperidine ring and the trifluoromethyl group.

  • The Piperidine Scaffold: The piperidine nucleus is a ubiquitous feature in a vast number of natural products and synthetic drugs. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to orient substituents in precise spatial arrangements for optimal interaction with biological targets.

  • The Trifluoromethyl Moiety: As previously mentioned, the CF₃ group is a powerful modulator of molecular properties. Its introduction can block sites of metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.

The combination of these two motifs in this compound creates a building block with inherent drug-like properties, offering medicinal chemists a valuable tool to explore new chemical space. The presence of the tertiary alcohol adds a further point of potential diversification or interaction with biological targets.

The Synthetic Blueprint: A Likely Pathway to 4-(Trifluoromethyl)piperidin-4-ol

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the public domain, its preparation can be logically deduced from established principles of organic synthesis. The most probable and industrially scalable approach involves the nucleophilic addition of a trifluoromethyl anion equivalent to a protected 4-piperidone derivative.

A key challenge in this approach is the controlled generation and delivery of the trifluoromethyl nucleophile. One of the most widely employed and effective methods for this transformation utilizes the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) .

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with a commercially available and protected 4-piperidone.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Nucleophilic Trifluoromethylation cluster_2 Step 3: Deprotection and Salt Formation 4-Piperidone 4-Piperidone N-Boc-4-Piperidone N-Boc-4-Piperidone 4-Piperidone->N-Boc-4-Piperidone Boc₂O, Base Intermediate Intermediate N-Boc-4-Piperidone->Intermediate 1. TMSCF₃, Initiator 2. Aqueous Workup N-Boc-4-Piperidone_2 N-Boc-4-Piperidone Final_Product Final_Product Intermediate->Final_Product HCl Intermediate_2 N-Boc-4-(Trifluoromethyl) -4-hydroxypiperidine

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds and is presented here as a likely route to the target molecule.

Step 1: N-Protection of 4-Piperidone

  • Rationale: The piperidine nitrogen is nucleophilic and can interfere with the subsequent trifluoromethylation step. Protection with a suitable group, such as the tert-butoxycarbonyl (Boc) group, is essential to ensure the desired regioselectivity. The Boc group is stable under the reaction conditions for trifluoromethylation and can be readily removed under acidic conditions.

  • Procedure:

    • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane or a biphasic system with water) at 0 °C, add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent

  • Rationale: This is the key C-C bond-forming step. The Ruppert-Prakash reagent (TMSCF₃) serves as a safe and effective source of the trifluoromethyl nucleophile. A catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or other suitable initiator is required to generate the active trifluoromethide anion.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF).

    • Cool the solution to a low temperature (typically -78 °C).

    • Add the Ruppert-Prakash reagent (TMSCF₃) via syringe.

    • Add a catalytic amount of a TBAF solution in THF dropwise.

    • Stir the reaction mixture at low temperature for several hours until the starting material is consumed.

    • Quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic phase, and concentrate to afford crude N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine. Purification by flash column chromatography may be necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. The use of a strong acid, such as hydrochloric acid, achieves both transformations in a single step. The hydrochloride salt form generally improves the compound's crystallinity, stability, and handling properties.

  • Procedure:

    • Dissolve the purified N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine in a suitable solvent such as diethyl ether, ethyl acetate, or methanol.

    • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or 1,4-dioxane) at 0 °C.

    • Stir the mixture, which will typically result in the precipitation of the hydrochloride salt.

    • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound as a stable, crystalline solid.

Physicochemical Properties and Characterization

While detailed spectral data is not widely published, the expected characteristics of this compound can be predicted.

PropertyExpected Value/Characteristic
Molecular Formula C₆H₁₁ClF₃NO
Molecular Weight 205.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.
¹H NMR Expected signals for the piperidine ring protons, likely showing complex splitting patterns due to the rigid, substituted ring system. The hydroxyl proton may be exchangeable with D₂O.
¹³C NMR Signals corresponding to the piperidine carbons, with the carbon bearing the CF₃ and OH groups showing a characteristic quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
Mass Spectrometry A molecular ion peak corresponding to the free base [M+H]⁺ would be expected.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility lies in its ability to introduce a trifluoromethylated, hydroxylated piperidine moiety, which can serve as a key pharmacophoric element.

Derivatives of this compound are likely to be explored in research targeting:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making this building block particularly attractive for the development of new treatments for neurological and psychiatric conditions.

  • Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can form strong interactions with enzyme active sites.

  • Receptor Ligands: The rigid structure of the substituted piperidine ring allows for the precise positioning of functional groups to optimize interactions with G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

While the specific historical details of the discovery of this compound remain somewhat obscure in the readily accessible scientific literature, its importance as a building block in modern medicinal chemistry is clear. The logical and efficient synthetic strategies available for its preparation, primarily through the nucleophilic trifluoromethylation of a protected 4-piperidone, make it an attractive and accessible intermediate for researchers. The unique combination of a piperidine scaffold, a trifluoromethyl group, and a hydroxyl functionality provides a powerful tool for the design and synthesis of novel drug candidates with potentially improved pharmacological properties. As the demand for more effective and safer medicines continues to grow, the strategic use of well-designed, fluorinated building blocks like this compound will undoubtedly play an increasingly vital role in the future of drug discovery.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Trifluoromethyl)piperidin-4-ol Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance the therapeutic potential of these molecules. The CF₃ group is a powerful bioisostere for other chemical moieties and is known to improve critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electrostatic interactions.[3][4][5][6][7]

The 4-(Trifluoromethyl)piperidin-4-ol moiety, in particular, combines the robust piperidine framework with a tertiary alcohol and a CF₃ group at the C4 position. This unique arrangement provides a valuable three-dimensional structure for probing receptor binding pockets and has been incorporated into a variety of biologically active agents, including those with potential anti-tuberculosis and analgesic activities.[8][9] This guide provides a detailed, field-proven protocol for the synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride and its analogs, focusing on the widely adopted nucleophilic trifluoromethylation of a piperidone precursor.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of N-Protected Piperidones

The most direct and reliable method for constructing the 4-(Trifluoromethyl)piperidin-4-ol core is through the nucleophilic addition of a trifluoromethyl anion equivalent to a suitable N-protected 4-piperidone. The reagent of choice for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[10][11]

The reaction proceeds via a well-established mechanism. A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), activates the Ruppert-Prakash reagent to form a highly reactive pentavalent silicate intermediate.[10] This intermediate then delivers the trifluoromethide nucleophile ([CF₃]⁻) to the electrophilic carbonyl carbon of the 4-piperidone. The resulting alkoxide is trapped by the trimethylsilyl group to form a stable silyl ether intermediate. Subsequent acidic workup or hydrolysis cleaves the silyl ether to reveal the desired tertiary alcohol. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical, as it must be stable to the reaction conditions yet readily cleavable in a later step.

The overall synthetic workflow is depicted below.

G cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Final Product Isolation A N-Protected-4-Piperidone (e.g., N-Boc-4-piperidone) B Nucleophilic Trifluoromethylation (TMSCF₃, cat. TBAF, THF) A->B Reagents C Intermediate Silyl Ether B->C Reaction D Hydrolysis / Workup (e.g., aq. HCl or TBAF•3H₂O) C->D Quench E N-Protected 4-(CF₃)-piperidin-4-ol D->E Product F Deprotection & Salt Formation (e.g., HCl in Dioxane) E->F G 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride Salt F->G Final Product G start Low or No Conversion in Trifluoromethylation Step q1 Is the Ruppert-Prakash reagent (TMSCF₃) fresh? start->q1 a1_yes Check Initiator q1->a1_yes Yes a1_no Use a fresh bottle or newly purchased reagent. q1->a1_no No q2 Is the solvent (THF) strictly anhydrous? a1_yes->q2 a2_yes Check Temperature q2->a2_yes Yes a2_no Dry solvent over molecular sieves or use a fresh, sealed bottle. q2->a2_no No q3 Was the reaction run at 0°C to room temperature? a2_yes->q3 a3_yes Consider increasing initiator concentration (e.g., to 0.2 eq). q3->a3_yes Yes a3_no For less reactive piperidones, consider running at RT or slightly warmed (e.g., 40 °C). q3->a3_no No

References

Application Notes and Protocols: 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Piperidine Scaffolds

The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1] The introduction of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group or chlorine atom, offers a distinct advantage in drug design.[2] This highly electronegative moiety can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its lipophilicity, and improve its binding affinity to biological targets.[2][3]

4-(Trifluoromethyl)piperidin-4-ol hydrochloride emerges as a particularly valuable building block, combining the robust piperidine core with a strategically placed trifluoromethyl group at the 4-position. The tertiary alcohol functionality provides a reactive handle for further synthetic transformations, allowing for the construction of diverse and complex molecular architectures, including spirocyclic systems. This guide provides detailed application notes and protocols for the utilization of this compound in key synthetic transformations relevant to drug discovery and development.

Core Properties and Handling

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1193389-14-8[4][5]
Molecular Formula C₆H₁₁ClF₃NO[4]
Molecular Weight 205.61 g/mol [4]
Appearance White to off-white solid[6]
Storage Store at 2-8°C, sealed in a dry environment[7]

Note on Handling: this compound is typically a stable, crystalline solid. As with all amine hydrochlorides, it is advisable to handle it in a well-ventilated area. For reactions requiring the free base, a simple workup with a suitable inorganic base (e.g., NaHCO₃, K₂CO₃) is necessary.

Synthetic Applications and Protocols

This section details representative protocols for the derivatization of this compound. The presented methodologies are based on well-established synthetic transformations and are designed to be robust and adaptable.

N-Alkylation via Reductive Amination

Expertise & Experience: Reductive amination is a cornerstone of amine synthesis, offering a reliable method for forming C-N bonds. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild, selective for the iminium ion over the carbonyl precursor, and tolerant of a wide range of functional groups.[1][4] This one-pot procedure is highly efficient for the synthesis of N-substituted piperidines.

Trustworthiness: The protocol's self-validating nature stems from the ability to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of the iminium ion intermediate and its subsequent reduction to the desired product can be tracked, ensuring the reaction proceeds as expected. Purification by column chromatography provides a final product of high purity.

Experimental Workflow for N-Alkylation:

start Start: 4-(Trifluoromethyl)piperidin-4-ol HCl free_base Generate Free Base (aq. NaHCO₃) start->free_base Base Treatment reaction Reductive Amination: Aldehyde/Ketone, STAB, DCM free_base->reaction Reactants workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification Crude Product product Final Product: N-Alkyl-4-(trifluoromethyl)piperidin-4-ol purification->product Purified

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Protocol:

  • Free Base Generation: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 mL/mmol). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free base.

  • Reductive Amination: The crude free base is dissolved in anhydrous DCM (10 mL/mmol). To this solution, the desired aldehyde or ketone (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15 minutes. The reaction is stirred at room temperature for 12-24 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3 x 5 mL/mmol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-alkylated product.

N-Arylation via Buchwald-Hartwig Amination

Expertise & Experience: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[8][9] The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for achieving high yields, especially with sterically hindered amines or less reactive aryl chlorides.[10] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the catalytic cycle.

Trustworthiness: This protocol is validated by monitoring the disappearance of starting materials and the appearance of the product via TLC or LC-MS. The use of well-defined pre-catalysts can enhance reproducibility. The final product's identity and purity are confirmed by standard analytical techniques (NMR, MS).

Catalytic Cycle for Buchwald-Hartwig Amination:

cluster_legend Legend pd0 Pd(0)L₂ pd_aryl_halide [Pd(II)(Ar)(X)L₂] pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_amide [Pd(II)(Ar)(NR₂)L₂] pd_aryl_halide->pd_amide Amine Coordination & Deprotonation (HNR₂, Base) product Ar-NR₂ pd_amide->product Reductive Elimination l_pd0 Pd(0) Catalyst l_pd_aryl_halide Oxidative Addition Complex l_pd_amide Amide Complex l_product N-Aryl Product

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried Schlenk flask is charged with 4-(Trifluoromethyl)piperidin-4-ol (as the free base, 1.0 eq), the aryl halide (1.2 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.5 eq).

  • Anhydrous, degassed toluene (5-10 mL/mmol) is added, and the flask is sealed.

  • The reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Synthesis of Spiro[oxindole-3,4'-piperidine] Derivatives

Expertise & Experience: Spiro-oxindoles are a prominent class of heterocyclic compounds with significant biological activities.[11] A common synthetic route involves the condensation of an isatin derivative with a cyclic ketone.[12][13] This protocol adapts this strategy for the synthesis of a novel spiro[oxindole-3,4'-piperidine] scaffold bearing a trifluoromethyl group.

Trustworthiness: The progress of this condensation reaction can be monitored by the formation of a colored product and confirmed by TLC and LC-MS. The structure of the final spirocyclic compound can be unambiguously determined by NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.

Reaction Scheme for Spiro-oxindole Synthesis:

cluster_reaction Spirocyclization Reaction reagents 4-(Trifluoromethyl)piperidin-4-ol + Isatin Derivative conditions Base (e.g., Pyrrolidine) Solvent (e.g., EtOH) Reflux product Spiro[oxindole-3,4'-piperidine] Derivative

Caption: General Scheme for Spiro-oxindole Synthesis.

Detailed Protocol:

  • Reaction Setup: A mixture of 4-(Trifluoromethyl)piperidin-4-ol (as the free base, 1.0 eq) and the desired isatin derivative (1.0 eq) is suspended in ethanol (10 mL/mmol).

  • A catalytic amount of a secondary amine base, such as pyrrolidine (0.2 eq), is added.

  • The reaction mixture is heated to reflux and stirred for 8-16 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the spiro[oxindole-3,4'-piperidine] derivative. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Dehydration to 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine

Expertise & Experience: Tertiary alcohols can undergo dehydration under acidic conditions to form alkenes.[14] This transformation provides access to the corresponding tetrahydropyridine, which is another valuable building block for further functionalization, such as in Diels-Alder reactions or hydroboration-oxidation.

Trustworthiness: The reaction can be monitored by the disappearance of the starting alcohol and the formation of the less polar alkene product by TLC. The product can be characterized by NMR, where the disappearance of the hydroxyl proton and the appearance of a vinylic proton signal would be indicative of a successful reaction.

Dehydration Reaction Workflow:

start Start: 4-(Trifluoromethyl)piperidin-4-ol reaction Acid-Catalyzed Dehydration (e.g., H₂SO₄, heat) start->reaction Acid catalyst workup Neutralization & Extraction reaction->workup Quench purification Distillation or Chromatography workup->purification Crude Product product Final Product: 4-(CF₃)-1,2,3,6-tetrahydropyridine purification->product Purified

Caption: Workflow for Dehydration of the Tertiary Alcohol.

Detailed Protocol:

  • Reaction Setup: 4-(Trifluoromethyl)piperidin-4-ol (as the free base, 1.0 eq) is dissolved in a suitable high-boiling solvent like toluene.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by TLC.

  • Workup and Purification: After completion, the reaction is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.[15]

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive piperidine nitrogen, a tertiary alcohol, and a trifluoromethyl group allows for the synthesis of a wide array of complex and novel molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in their drug development programs.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Therefore, rigorous analytical characterization is essential to ensure the identity, purity, and quality of this intermediate. This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its characterization.

PropertyValueSource
CAS Number 1193389-14-8[3]
Molecular Formula C₆H₁₁ClF₃NOCalculated
Molecular Weight 205.61 g/mol [3]
Appearance White to off-white solidGeneral Observation
Purity (Typical) ≥98%[3]

Structural Elucidation and Identification

A combination of spectroscopic techniques is employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Causality Behind Experimental Choices:

  • ¹H NMR provides information about the number, connectivity, and chemical environment of protons.

  • ¹³C NMR reveals the carbon framework of the molecule.

  • ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its distinct solvent peak that does not interfere with the analyte signals.

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Parameters (Exemplary for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse

      • Acquisition Time: 3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-32

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

      • Spectral Width: -10 to 220 ppm

    • ¹⁹F NMR:

      • Pulse Program: Proton-decoupled

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 64-128

      • Spectral Width: -50 to -90 ppm (referenced to an external standard like CFCl₃)

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all spectra based on expected values for similar piperidine structures.[4][5]

Expected Spectral Data (Predicted):

  • ¹H NMR (DMSO-d₆): Signals corresponding to the piperidine ring protons (axial and equatorial) and the hydroxyl and amine protons. The protons adjacent to the nitrogen will be downfield.

  • ¹³C NMR (DMSO-d₆): Resonances for the piperidine carbons and the trifluoromethyl carbon (which will show a characteristic quartet due to C-F coupling).

  • ¹⁹F NMR (DMSO-d₆): A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like 4-(Trifluoromethyl)piperidin-4-ol, minimizing fragmentation and clearly showing the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrument Parameters (Exemplary for an ESI-QTOF Mass Spectrometer):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-10 L/min

    • Drying Gas Temperature: 180-220 °C

    • Mass Range: m/z 50-500

  • Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (C₆H₁₀F₃NO). The calculated exact mass of the free base is 169.0714. The measured mass from HRMS should be within a few ppm of this value. Fragmentation patterns can also be analyzed to provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a convenient technique for solid samples, requiring minimal sample preparation.

Protocol: FTIR Spectroscopic Analysis

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Interpretation: Identify characteristic absorption bands for the functional groups present.

Expected Characteristic IR Bands:

  • O-H stretch (alcohol): Broadband around 3300-3400 cm⁻¹

  • N-H stretch (amine hydrochloride): Broad absorption in the 2400-3200 cm⁻¹ region

  • C-H stretch (aliphatic): 2850-3000 cm⁻¹

  • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region

Purity and Impurity Profiling

Determining the purity of the compound and identifying any potential impurities is a critical aspect of its characterization, especially in a drug development context.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile compounds.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like 4-(Trifluoromethyl)piperidin-4-ol. A C18 column is a good starting point.

  • UV Detection: The compound is expected to have some UV absorbance, making a UV detector a suitable choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used in RP-HPLC to achieve good separation.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Exemplary):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values to support the structural assignment and assess purity.

Protocol: Elemental Analysis

  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) for analysis.

  • Analysis: The analysis is performed using an automated elemental analyzer.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the calculated theoretical values for C₆H₁₁ClF₃NO. The experimental values should be within ±0.4% of the theoretical values.

Theoretical Values for C₆H₁₁ClF₃NO:

  • C: 35.05%

  • H: 5.39%

  • N: 6.81%

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the melting point, thermal stability, and decomposition profile of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal transitions of the material.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • Data Analysis: The TGA curve will show the temperature at which the compound begins to decompose (onset of mass loss).

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quality Assessment cluster_3 Thermal Properties physchem Physicochemical Properties (CAS, MW, Appearance) nmr NMR Spectroscopy (1H, 13C, 19F) physchem->nmr Identity Confirmation ms Mass Spectrometry (ESI-HRMS) nmr->ms Structural Verification ftir FTIR Spectroscopy ms->ftir Functional Group Analysis hplc HPLC (Purity) ftir->hplc Purity Check elemental Elemental Analysis hplc->elemental Compositional Analysis dsc DSC (Melting Point) hplc->dsc Thermal Behavior tga TGA (Thermal Stability) dsc->tga

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently verify the identity, purity, and quality of this important synthetic intermediate, ensuring its suitability for downstream applications in drug discovery and development. The provided protocols are exemplary and may require optimization based on the specific instrumentation and laboratory conditions.

References

Application Note: Structural Elucidation of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Trifluoromethyl)piperidin-4-ol and its derivatives are significant scaffolds in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The piperidine ring is a common feature in many pharmaceuticals, and understanding its conformation and substitution pattern is crucial for structure-activity relationship (SAR) studies.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, offering a robust protocol for sample preparation and a thorough interpretation of the spectral data.

Scientific Principles and Causality

The structural analysis of this compound by NMR relies on several key principles:

  • Chemical Shift (δ): The position of an NMR signal is determined by the electronic environment of the nucleus. Electron-withdrawing groups, such as the trifluoromethyl group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The protonated amine in the hydrochloride salt form will also significantly influence the chemical shifts of adjacent protons and carbons.

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J) provides information about the number of bonds separating the coupled nuclei and, in cyclic systems like piperidine, the dihedral angle between them, which is crucial for conformational analysis.

  • Signal Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) indicates the number of adjacent, magnetically active nuclei.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents.

The presence of the trifluoromethyl group introduces long-range coupling to both ¹H and ¹³C nuclei, which can be a valuable tool for signal assignment.

Experimental Protocol

A well-defined protocol is essential for acquiring high-quality NMR data. The hydrochloride salt nature of the analyte and the presence of the trifluoromethyl group require specific considerations.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4]

  • Solvent Selection: A deuterated solvent that readily dissolves the hydrochloride salt is required. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. D₂O has the advantage of exchanging with the labile N-H and O-H protons, leading to their disappearance from the ¹H NMR spectrum and simplifying the overall appearance. For this protocol, we will use D₂O.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of D₂O is recommended.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is preferable to reduce acquisition time.[5][6]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent (D₂O) and vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.[4][7]

    • Using a Pasteur pipette with a cotton wool plug to filter out any microparticulates, transfer the solution into a clean, high-quality 5 mm NMR tube.[6][7]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm (around 0.5-0.6 mL) to optimize the shimming process.[4][7]

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

Data Analysis and Interpretation

The structure of this compound dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra.

Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis

The piperidine ring exists in a chair conformation. Due to the bulky trifluoromethyl and hydroxyl groups at the C4 position, the ring is expected to be relatively rigid. In D₂O, the N-H and O-H protons will exchange with deuterium and will not be observed. The spectrum is expected to show two sets of signals for the piperidine ring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz) Rationale
H2/H6 (axial & equatorial)3.2 - 3.6MultipletProtons adjacent to the protonated nitrogen atom are significantly deshielded.
H3/H5 (axial & equatorial)1.8 - 2.2MultipletProtons further from the nitrogen and CF₃ group are more shielded.
  • H2/H6 Protons: These protons are alpha to the positively charged nitrogen atom, leading to a significant downfield shift. The axial and equatorial protons at these positions will be chemically non-equivalent and will show complex splitting patterns due to geminal and vicinal coupling.

  • H3/H5 Protons: These protons are beta to the nitrogen and adjacent to the C4 carbon. Their chemical shift will be further upfield compared to the H2/H6 protons. Again, the axial and equatorial protons will be non-equivalent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, with proton decoupling, will show four distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (¹⁹F Coupling) Rationale
C470 - 75Quartet (q)The carbon bearing the CF₃ and OH groups will be significantly deshielded and will show coupling to the three fluorine atoms.
C2/C645 - 50Singlet (s)Carbons adjacent to the nitrogen atom are deshielded.
C3/C530 - 35Quartet (q) or complex multipletThese carbons will show a smaller, long-range coupling to the CF₃ group.
CF₃120 - 125Quartet (q)The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the fluorine atoms.
  • C4 Carbon: This quaternary carbon is attached to two electron-withdrawing groups (OH and CF₃), resulting in a downfield chemical shift. The one-bond coupling to the three fluorine atoms will split this signal into a quartet.

  • CF₃ Carbon: The trifluoromethyl carbon itself will also be observed in the ¹³C NMR spectrum as a quartet due to the large one-bond ¹³C-¹⁹F coupling constant.

  • C2/C6 and C3/C5 Carbons: These pairs of carbons are chemically equivalent due to the symmetry of the molecule. The C2/C6 carbons are deshielded by the adjacent nitrogen. The C3/C5 carbons will be the most shielded of the ring carbons and may exhibit a small, long-range coupling to the trifluoromethyl group.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Signals process->assign interpret Structural Interpretation assign->interpret

References

Advanced Chromatographic Strategies for the Analysis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC and GC-MS Methodologies for Pharmaceutical Development

Introduction

4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a key building block in modern medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] As such, robust and reliable analytical methods for the characterization and quantification of this intermediate are paramount for ensuring the quality and integrity of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are developed in accordance with internationally recognized guidelines, including ICH Q2(R1) and USP <621>, to ensure data integrity and regulatory compliance.[2][3][4]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[5]

  • Structure: this compound

  • Molecular Formula: C₆H₁₁ClF₃NO

  • Molecular Weight: 205.61 g/mol [6]

  • pKa: The predicted pKa of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is approximately 12.23.[7] This high basicity of the piperidine nitrogen dictates that for reversed-phase HPLC, a mobile phase with a pH significantly lower than the pKa (ideally pH 2-4) should be used to ensure the analyte is in its protonated, more water-soluble form, leading to better peak shape.

  • Solubility: The compound is reported to be slightly soluble in water and soluble in organic solvents like chloroform and dichloromethane.[7] For HPLC analysis, solvents such as methanol and acetonitrile are common and effective choices for sample preparation.

  • UV Absorbance: The piperidine ring itself lacks a significant chromophore, meaning the compound is not expected to exhibit strong UV absorbance at wavelengths typically used in HPLC (254 nm or 280 nm). Any absorbance is likely to be weak and at lower wavelengths (around 200-220 nm). This presents a challenge for sensitive detection by HPLC with a UV detector, suggesting that derivatization to introduce a chromophore may be necessary for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

Due to the weak UV absorbance of the analyte, two HPLC approaches are presented: a direct method suitable for identity and purity checks at higher concentrations, and a more sensitive method involving pre-column derivatization for quantitative applications.

Method 1: Direct Analysis by Reversed-Phase HPLC

This method is designed for straightforward analysis where high sensitivity is not the primary requirement.

  • Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds and is a common starting point in method development.[8]

  • Mobile Phase: An acidic mobile phase (pH ~2.5) is chosen to ensure the highly basic piperidine nitrogen is protonated, minimizing peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency at low wavelengths.

  • Detection: Detection at a low wavelength (210 nm) is selected to maximize the response for a compound with a weak chromophore.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase (95:5 Mobile Phase A:B) to the desired concentration for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Analysis with Pre-Column Derivatization for Enhanced Sensitivity

For applications requiring higher sensitivity, such as impurity profiling or pharmacokinetic studies, pre-column derivatization with a UV-active agent is recommended. Dansyl chloride is an excellent choice as it reacts with the secondary amine of the piperidine ring to form a highly fluorescent and UV-absorbent derivative.

  • Derivatizing Agent: Dansyl chloride reacts readily with secondary amines under basic conditions to yield a stable derivative with strong UV absorbance, significantly enhancing detection sensitivity.

  • HPLC Conditions: The resulting derivative is more hydrophobic than the parent compound, necessitating a higher proportion of organic solvent in the mobile phase for elution from the C18 column.

  • Derivatization Procedure:

    • To 1 mL of a 10 µg/mL solution of this compound in acetonitrile, add 1 mL of a 100 mM sodium bicarbonate buffer (pH 9.0).

    • Add 1 mL of a 1 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detection Wavelength 340 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is essential to improve its chromatographic behavior.[9][10]

Rationale for Derivatization in GC-MS:

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups.[11] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the hydroxyl and amine groups to their corresponding trimethylsilyl (TMS) ethers and amines. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

  • Derivatization Procedure:

    • Evaporate 100 µL of a methanolic solution of the sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Method Validation

All developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Analytical Workflow

Analytical Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc_path HPLC Path cluster_gcms_path GC-MS Path cluster_data Data Processing Sample Bulk Drug or Reaction Mixture Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Direct_HPLC Direct Analysis (UV @ 210 nm) Filtration->Direct_HPLC For high conc. Deriv_HPLC Derivatization (Dansyl Chloride) Filtration->Deriv_HPLC For high sensitivity Deriv_GCMS Derivatization (BSTFA) Filtration->Deriv_GCMS HPLC HPLC System Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS GC-MS System GCMS->Data_Acquisition Direct_HPLC->HPLC Deriv_HPLC->HPLC Deriv_GCMS->GCMS Integration Peak Integration & Quantification Data_Acquisition->Integration Reporting Reporting & Validation Integration->Reporting

Caption: Overall analytical workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide comprehensive analytical solutions for this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity or the matrix of the sample. The direct HPLC method is suitable for routine quality control, while the derivatization-based HPLC and GC-MS methods offer enhanced sensitivity for more demanding applications. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is crucial to ensure the generation of reliable and defensible analytical data in a drug development setting.

References

Application Notes and Protocols for 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold

The confluence of a trifluoromethyl (CF3) group and a piperidine scaffold in 4-(Trifluoromethyl)piperidin-4-ol hydrochloride presents a compelling opportunity for neuropharmacological research. The strategic incorporation of fluorine, particularly as a CF3 group, is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The piperidine moiety is a prevalent structural motif in a vast array of centrally acting drugs, valued for its ability to be functionalized and to interact with a multitude of neurological targets.[3][4][5]

While this compound is a relatively under-investigated molecule, its structural alerts suggest a high potential for interaction with various central nervous system (CNS) targets. The trifluoromethyl group can significantly influence the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects.[6] This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols to explore the neuropharmacological landscape of this promising compound. We will delve into hypothesized applications based on its chemical structure and provide the methodologies to validate these hypotheses.

Physicochemical Properties and Rationale for Investigation

The unique combination of a hydroxyl group and a trifluoromethyl group on the same carbon of the piperidine ring creates a tertiary alcohol that is expected to influence the compound's hydrogen bonding capacity, pKa, and overall conformation. These features are critical for its interaction with biological targets. The hydrochloride salt form enhances aqueous solubility, making it amenable to use in a variety of in vitro and in vivo experimental paradigms.

PropertyValue/InformationSource
Molecular Formula C6H11ClF3NO[7]
Molecular Weight 205.61 g/mol [7]
Appearance White to off-white powder[6]
Storage Store at 0-8 °C[6]
Purity ≥98%[7]
CAS Number 1193389-14-8[7]

Hypothesized Neuropharmacological Applications:

Based on the structural motifs, we can postulate several avenues of investigation for this compound:

  • Neuroprotective Agent: The piperidine scaffold is present in compounds with demonstrated neuroprotective effects.[8][9] The unique electronic properties of the CF3 group could contribute to antioxidant or anti-inflammatory activities.

  • Cognition Enhancer: Several piperidine derivatives have been investigated as cognition-enhancing agents, often through modulation of cholinergic systems.[5]

  • Ligand for Neurotransmitter Receptors: The piperidine core is a common feature in ligands for a variety of receptors, including serotonin (5-HT), dopamine, and NMDA receptors.[10][11]

  • Enzyme Inhibitor: The structural features might allow for interaction with the active sites of enzymes relevant to neurological disorders, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).[4]

The following sections will provide detailed protocols to systematically evaluate these hypotheses.

Experimental Protocols: A Step-by-Step Guide

PART 1: In Vitro Evaluation

This protocol details a method to assess the neuroprotective potential of this compound against glutamate-induced excitotoxicity in the SH-SY5Y human neuroblastoma cell line, a widely used model in neuroprotective studies.[8][12]

Objective: To determine if the test compound can protect neuronal cells from excitotoxic cell death.

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • L-Glutamic acid

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring final DMSO concentration is <0.1%). Dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add the medium containing the test compound. Incubate for 2 hours.

  • Induction of Excitotoxicity: Prepare a solution of L-glutamic acid in a serum-free medium. After the pre-treatment incubation, remove the compound-containing medium and add the glutamate solution (e.g., 10 mM final concentration) to the wells (except for the control group). Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the glutamate-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated, no glutamate). Plot a dose-response curve to determine the EC50 of the neuroprotective effect.

Workflow for Neuroprotection Assay:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assessment seed Seed SH-SY5Y cells in 96-well plate adhere Allow cells to adhere for 24h seed->adhere pretreat Pre-treat with 4-(Trifluoromethyl)piperidin-4-ol HCl (2h) adhere->pretreat glutamate Induce excitotoxicity with L-glutamic acid (24h) pretreat->glutamate mtt Perform MTT assay glutamate->mtt read Measure absorbance at 570 nm mtt->read analyze Analyze data and determine EC50 read->analyze G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Training cluster_2 Phase 3: Testing habituation Habituate animal to empty arena treatment Administer test compound or vehicle habituation->treatment training Familiarize animal with two identical objects treatment->training testing Replace one object with a novel object training->testing After retention interval record Record exploration time for each object testing->record analyze Calculate discrimination index record->analyze

References

Application Notes & Protocols: A Modern Framework for Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Meeting the escalating global demand for food requires continuous innovation in agriculture. Agrochemicals, including herbicides, insecticides, and fungicides, are indispensable tools for protecting crops and maximizing yields. However, the development of new active ingredients is a complex, multi-stage process fraught with challenges, from the rise of pest resistance to increasingly stringent regulatory standards for environmental and human safety.[1][2] This guide provides an in-depth overview of the modern agrochemical development pipeline, from initial discovery to final field validation. It is designed for researchers, scientists, and professionals in the field, offering not just protocols, but the strategic rationale behind them, grounded in the principles of scientific integrity and efficiency.

Part 1: The Discovery Engine - Identifying Novel Agrochemical Leads

The foundation of a successful agrochemical pipeline is the discovery of novel molecules ("hits") that interact with a specific biological target to control a pest, weed, or disease. This initial phase has been revolutionized by the integration of genomics, proteomics, and high-throughput screening technologies.

Target Identification & Validation: The 'Omics' Revolution

The primary driver for discovering new agrochemicals is the need for novel modes of action to circumvent existing resistance mechanisms.[1] Rather than randomly screening compounds, a more rational approach begins with identifying and validating an essential biological target in the pest organism that is absent or significantly different in non-target species, including crops and humans.

The Causality of 'Omics'-Driven Discovery:

Modern biology provides powerful tools to pinpoint these ideal targets. This "target-based" approach is underpinned by several 'omics' disciplines:

  • Genomics: High-throughput sequencing allows for the rapid identification of all genes in a pest organism. By comparing the genomes of susceptible and resistant strains, or by using techniques like RNA interference (RNAi) to silence specific genes, researchers can identify genes essential for survival.[3][4] These essential genes become high-priority candidates for new agrochemical targets.

  • Proteomics: While genomics tells us what could be, proteomics reveals what is. It is the large-scale study of proteins, the functional workhorses of the cell.[5][6] By analyzing changes in protein expression in response to different conditions, scientists can identify proteins that are critical to a pest's viability.[7][8]

  • Metabolomics: This discipline involves the comprehensive analysis of all small molecules (metabolites) within a biological system.[9][10] Metabolomics can reveal the biochemical pathways affected by a potential agrochemical, helping to elucidate its mode of action and identify its molecular target.[11][12][13]

This integrated 'omics' approach generates a highly filtered list of validated targets, significantly increasing the probability of success in subsequent screening campaigns.[14]

Workflow Diagram: 'Omics'-Based Target Discovery

cluster_genomics Genomics cluster_proteomics Proteomics cluster_metabolomics Metabolomics Genomics Pest Genome Sequencing & Comparative Genomics Essential_Genes Identify Essential Genes (e.g., via RNAi) Genomics->Essential_Genes Functionality Candidate_Targets Candidate Target List Essential_Genes->Candidate_Targets Proteomics Protein Expression Profiling (e.g., Mass Spectrometry) Key_Proteins Identify Critical Proteins for Viability Proteomics->Key_Proteins Functionality Key_Proteins->Candidate_Targets Metabolomics Metabolite Profiling (NMR, MS) Pathways Elucidate Critical Metabolic Pathways Metabolomics->Pathways Functionality Pathways->Candidate_Targets Validation Target Validation (Biochemical & Genetic Assays) Candidate_Targets->Validation Prioritization Validated_Target Validated Target for HTS Validation->Validated_Target Confirmation

Caption: Workflow for identifying and validating novel agrochemical targets using an integrated 'omics' approach.

High-Throughput Screening (HTS) for Hit Discovery

Once a target is validated, the search for molecules that can modulate its function begins. High-Throughput Screening (HTS) employs automation and robotics to test hundreds of thousands to millions of compounds against the target in a rapid and miniaturized fashion.[15][16][17]

The Causality of HTS Design:

The success of an HTS campaign is critically dependent on the design of the assay—the biological test used to measure a compound's effect. Assays can be broadly categorized into two types:

  • In Vitro (Target-Based) Screening: These assays test compounds directly against the purified target molecule (e.g., an enzyme or receptor) in a controlled, cell-free environment.[3] They are highly specific, reproducible, and excellent for understanding direct molecular interactions.

  • In Vivo (Phenotypic) Screening: These assays test compounds on whole organisms (e.g., fungi, insects, or plantlets).[15] While more complex, they have the advantage of simultaneously screening for compound activity, cell permeability, and potential toxicity, ensuring that "hits" are active in a relevant biological context.

Modern screening cascades often integrate both approaches to maximize efficiency and information content.[3]

Protocol: Miniaturized 384-Well Plate In Vitro Enzyme Inhibition Assay

This protocol outlines a standard procedure for an HTS assay to identify inhibitors of a purified enzyme target.

1. Objective: To identify "hit" compounds that inhibit the activity of a target enzyme by more than a specified threshold (e.g., 50%) at a single test concentration.

2. Materials:

  • 384-well, low-volume, black assay plates (for fluorescence assays).
  • Purified target enzyme stock solution.
  • Enzyme substrate (fluorogenic or chromogenic).
  • Assay buffer (optimized for enzyme activity and stability).
  • Compound library (typically 10 mM stocks in DMSO).
  • Positive control (a known inhibitor of the enzyme).
  • Negative control (DMSO vehicle).
  • Automated liquid handling systems (e.g., acoustic dispenser, multi-channel pipettor).
  • Plate reader (capable of fluorescence or absorbance detection).

3. Experimental Procedure:

4. Data Analysis & Hit Selection:

Part 2: From Hit to Candidate - The Optimization Gauntlet

A "hit" from an HTS campaign is merely a starting point. It demonstrates activity but often has suboptimal properties such as low potency, poor selectivity, or unfavorable metabolic stability. The goal of the optimization phase is to transform these hits into viable preclinical candidates through iterative chemical modification and biological testing.

Lead Optimization & Quantitative Structure-Activity Relationships (QSAR)

Lead optimization is a medicinal chemistry cycle where analogs of a hit compound are synthesized and tested to build a Structure-Activity Relationship (SAR).[18] This process aims to enhance desired properties (e.g., potency, selectivity) while minimizing undesirable ones (e.g., toxicity).

The Causality of Computational Chemistry:

To accelerate this process, computational models like Quantitative Structure-Activity Relationship (QSAR) are employed. QSAR attempts to find a mathematical correlation between the chemical properties of a molecule (e.g., its size, lipophilicity, electronic properties) and its biological activity.[19] A robust QSAR model can predict the activity of yet-to-be-synthesized molecules, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources.[20][21][22]

Workflow Diagram: Iterative Lead Optimization Cycle

HTS_Hit HTS Hit Synthesis Synthesize Analogs HTS_Hit->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Test SAR Analyze SAR Data Testing->SAR Generate Data QSAR Build QSAR Model & Predict Activity SAR->QSAR Inform Model Candidate Preclinical Candidate SAR->Candidate Meets Criteria Design Design New Analogs QSAR->Design Guide Design Design->Synthesis Iterate

Caption: The iterative cycle of lead optimization, integrating chemical synthesis, biological testing, and computational modeling.

ADME & Early Safety Profiling

A potent compound is useless if it cannot reach its target in the organism or if it is rapidly metabolized into an inactive form. ADME studies—which investigate the A bsorption, D istribution, M etabolism, and E xcretion of a compound—are therefore critical.[23] In agrochemical development, this applies to both the target pest and the host crop.[24][25]

The Causality of Early ADME:

Conducting ADME and toxicity (ADME-Tox) profiling early in the discovery process is a key strategy for reducing the high attrition rates in later, more expensive stages of development.[26][27] Simple, rapid in vitro assays can predict a compound's in vivo behavior, allowing chemists to select or modify compounds to have more favorable pharmacokinetic properties.

ParameterDescriptionImportance in Agrochemical Development
Solubility The ability of a compound to dissolve in a solvent.Affects formulation, absorption by the plant or pest, and bioavailability.
Permeability The ability of a compound to pass through biological membranes.Crucial for reaching the target site within the pest or for systemic movement within a plant.
Metabolic Stability The susceptibility of a compound to be broken down by metabolic enzymes (e.g., Cytochrome P450s).[23]Determines the compound's half-life and duration of action. Unstable compounds may not persist long enough to be effective.
Transporter Interaction Whether a compound is a substrate or inhibitor of membrane transporters.Can influence uptake, distribution, and potential for resistance (e.g., efflux pumps).
Early Toxicity Indicators of potential toxicity, such as cytotoxicity or genotoxicity.Early identification of liabilities allows for deprioritization or modification to mitigate risk.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method to assess how quickly a compound is metabolized, which is a key predictor of its in vivo half-life. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

2. Materials:

  • Pooled liver microsomes (from relevant species, e.g., insect, rat).
  • Test compound stock solution (10 mM in DMSO).
  • NADPH regenerating system (cofactor required for many metabolic enzymes).
  • Phosphate buffer (pH 7.4).
  • Control compounds: one high-turnover (rapidly metabolized) and one low-turnover (stable).
  • 96-well incubation plate and a collection plate.
  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
  • LC-MS/MS system for analysis.

3. Experimental Procedure:

4. Data Analysis:

Part 3: Real-World Performance - Formulation and Field Validation

A preclinical candidate with excellent potency and ADME properties must still prove its worth in the complex, variable environment of a farmer's field. This requires a stable, effective formulation and rigorous testing to demonstrate both efficacy and environmental safety.

Agrochemical Formulation Development

The active ingredient (AI) is rarely applied in its pure form. Formulation is the process of combining the AI with other substances (co-formulants) to create a product that is stable, easy to handle and apply, and optimized for biological performance.[28][29] A good formulation enhances the effectiveness of the AI, improves its persistence, and ensures user safety.[7][30]

Common Formulation Types: [28][29]

  • Emulsifiable Concentrate (EC): The AI is dissolved in a solvent with emulsifiers. It forms an emulsion when mixed with water.

  • Suspension Concentrate (SC): A solid, water-insoluble AI is dispersed as fine particles in water.

  • Water-Dispersible Granule (WG): The AI is formulated into granules that disintegrate and disperse in water.

The choice of formulation depends on the AI's physical properties, the intended application method, and market needs.[31]

Environmental Fate & Ecotoxicology

Before an agrochemical can be registered for use, regulatory agencies require a comprehensive assessment of its environmental impact.[32] This involves studying its environmental fate —what happens to it after application—and its ecotoxicology —its effect on non-target organisms.[33][34]

Key environmental fate studies determine:

  • Degradation: How quickly the compound breaks down in soil and water via microbial action (biodegradation) or chemical processes like hydrolysis and photolysis.[35][36]

  • Mobility: The tendency of the compound to move through soil, potentially leading to groundwater contamination.[35]

  • Accumulation: The potential for the compound to build up in the environment or in organisms (bioaccumulation).

These studies are essential for conducting a full environmental risk assessment and establishing safe use conditions.[33]

Diagram: Key Pathways of Agrochemical Environmental Fate

cluster_atmosphere Atmosphere cluster_plant Crop / Plant cluster_soil Soil cluster_water Water (Surface/Ground) Application Pesticide Application (Spray, Granule, etc.) Volatilization Volatilization Application->Volatilization Drift & Vapor Uptake Plant Uptake Application->Uptake Foliar/Root Adsorption Adsorption/ Desorption Application->Adsorption Deposition Photolysis_Air Photolysis Volatilization->Photolysis_Air Metabolism_Plant Metabolism Uptake->Metabolism_Plant Degradation Microbial & Chemical Degradation Adsorption->Degradation Leaching Leaching Adsorption->Leaching Runoff Runoff Adsorption->Runoff Aquatic_Fate Hydrolysis, Photolysis, Biodegradation Leaching->Aquatic_Fate Groundwater Runoff->Aquatic_Fate Surface Water

Caption: A simplified overview of the potential pathways and processes affecting an agrochemical after its application in the environment.

Efficacy Field Trials

Laboratory and greenhouse tests are essential, but the ultimate test of an agrochemical's value is its performance in the field.[37] Efficacy field trials are scientifically rigorous experiments conducted under real-world agricultural conditions to determine if a product effectively controls the target pest and to establish the optimal application rates and timings.[38][39]

The Causality of Robust Field Trial Design:

To generate reliable, unbiased data suitable for regulatory submission, field trials must be carefully designed.[38] Key principles include:

  • Replication: Applying each treatment to multiple plots to account for natural field variability.

  • Randomization: Assigning treatments to plots randomly to avoid systematic bias.

  • Controls: Including an untreated control to measure the baseline level of pest pressure and a standard commercial product as a benchmark.

  • Standardized Assessments: Using consistent, objective methods to evaluate pest control and crop health.[40]

The data from multiple, geographically diverse field trials are pooled to support registration and provide growers with reliable performance information.[41]

Protocol: Designing a Randomized Complete Block Design (RCBD) Field Trial

This protocol describes a common and robust design for an efficacy trial of a new fungicide on a cereal crop.

1. Objective: To evaluate the efficacy of three different rates of a new fungicide (NewFungicide) compared to an untreated control and a commercial standard for controlling a specific disease (e.g., Septoria leaf blotch).

2. Experimental Design:

  • Treatments (5 total):
  • Untreated Control (UTC)
  • NewFungicide - Rate 1 (Low)
  • NewFungicide - Rate 2 (Medium)
  • NewFungicide - Rate 3 (High)
  • Commercial Standard Fungicide
  • Replications: 4
  • Design: Randomized Complete Block Design (RCBD)
  • Rationale: The field is divided into 4 "blocks." Each block is a mini-experiment containing all 5 treatments. This design helps to minimize the effects of field gradients (e.g., changes in soil type or slope).[40]

3. Procedure:

  • Step 1: Site Selection & Plot Layout:
  • Choose a field with a history of the target disease and uniform characteristics.
  • Mark out the plots. For example, 20 plots total (5 treatments x 4 blocks). Plot size might be 3m x 10m.
  • Leave border rows or buffer zones between plots to prevent spray drift.[40]

4. Data Analysis:

  • Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
  • Use a mean separation test (e.g., Tukey's HSD) to determine if there are statistically significant differences between the treatments.
  • The results will demonstrate whether the new fungicide provides effective disease control and a yield benefit compared to the untreated control and the commercial standard.

Conclusion

The development of a new agrochemical is a long, expensive, and scientifically intensive journey. The modern paradigm emphasizes a rational, data-driven approach that integrates cutting-edge technologies at every stage. From 'omics'-powered target discovery and high-throughput screening to computational lead optimization and rigorous field validation, each step is designed to increase the probability of success while ensuring the final product is not only effective but also safe for farmers, consumers, and the environment. This multi-disciplinary framework is essential for delivering the innovative crop protection solutions needed to secure a sustainable global food supply.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide expert-driven solutions to common challenges encountered during the purification of this important synthetic intermediate. The unique combination of a hydrophilic hydrochloride salt, a basic piperidine nitrogen, and a lipophilic trifluoromethyl group presents specific purification hurdles that this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is a polar salt and should be considered potentially hygroscopic. Hygroscopicity is the tendency to absorb moisture from the air, which can lead to physical clumping, inaccurate weighing, and potential chemical degradation.[1][2]

Recommended Practices:

  • Storage: Store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel, Drierite®). For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.[1]

  • Handling: Whenever possible, handle the solid in a low-humidity environment or a glovebox.[1][3] If this is not feasible, work quickly and minimize the time the container is open to the atmosphere. Always use dry glassware and spatulas.

Q2: What are the most common impurities I should anticipate in a crude sample?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 4-piperidone with a trifluoromethylating reagent (e.g., Ruppert-Prakash reagent, TMS-CF₃).[4] Potential impurities include:

  • Unreacted Starting Materials: Residual 4-piperidone or its derivatives.

  • Byproducts of Trifluoromethylation: Silanated byproducts or compounds arising from side reactions.

  • Over-alkylation/Side-products: Impurities from other synthetic steps, such as N-alkylation if the piperidine nitrogen was not protected.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, dichloromethane).

  • Degradation Products: Although trifluoromethyl carbinols are generally stable, harsh acidic or basic conditions could potentially lead to elimination or rearrangement products.

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

Technique Purpose Key Considerations
¹H & ¹³C NMR Structural confirmation and detection of organic impurities.The hydrochloride salt may cause peak broadening. A drop of D₂O can sometimes sharpen N-H and O-H peaks.
¹⁹F NMR Direct detection and quantification of fluorine-containing impurities.This is a highly sensitive and clean technique for trifluoromethyl compounds.[5][6] The CF₃ group should appear as a sharp singlet. Impurities with different electronic environments will have distinct chemical shifts.[7]
LC-MS High-sensitivity detection of impurities and confirmation of molecular weight.Reversed-phase HPLC (e.g., C18 column) with a mobile phase containing a buffer (e.g., formic acid or ammonium acetate) is typically effective for polar salts.
Elemental Analysis Confirmation of elemental composition (C, H, N).Provides a good measure of overall purity against the theoretical composition.
Q4: Is the trifluoromethyl group stable during purification?

A4: Yes, the trifluoromethyl (CF₃) group is exceptionally robust and stable under most standard purification conditions.[8] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to chemical, thermal, and metabolic degradation.[8] Standard techniques like recrystallization, silica gel chromatography, and mild acid-base extractions will not cleave or modify the CF₃ group.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both corrective actions and the scientific reasoning behind them.

Recrystallization Issues
Q: My product "oils out" and fails to crystallize during recrystallization. What's happening and how can I fix it?

A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than forming a crystalline solid. This typically happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[9]

Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps start Product Oils Out step1 1. Reduce Cooling Rate Allow solution to cool slowly to room temperature before refrigeration. start->step1 Is cooling too rapid? step2 2. Add Seed Crystal Introduce a pure crystal to initiate nucleation. step1->step2 Still oils out? step3 3. Lower Solution Concentration Add more hot solvent to dissolve the oil, then cool slowly. step2->step3 Still oils out? step4 4. Change Solvent System Switch to a solvent with a lower boiling point or use a solvent/anti-solvent pair. step3->step4 Still oils out? step5 5. Pre-Purify Material Perform a quick filtration or charcoal treatment to remove insoluble impurities. step4->step5 Still oils out?

Caption: Workflow for troubleshooting product oiling out.

Detailed Explanation:

  • Cooling Rate: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice. Allow the flask to cool undisturbed to room temperature before moving it to an ice bath.[9]

  • Solvent Choice: For a polar hydrochloride salt, a good starting point is a polar protic solvent like isopropanol (IPA) or ethanol.[10] If the compound is too soluble, an anti-solvent like diethyl ether or ethyl acetate can be added dropwise to the dissolved solution until turbidity appears, then warmed slightly to redissolve before slow cooling.[11][12]

Q: My final product is discolored (yellow or brown). How can I remove the color?

A: Discoloration in amine-containing compounds often arises from minor oxidation of the piperidine ring or from highly colored, polar impurities.[11]

Solutions:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable recrystallization solvent (e.g., ethanol). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to boiling for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal, then proceed with the recrystallization. The charcoal adsorbs the colored impurities.

  • Solvent Washing: If the product has already been crystallized, sometimes washing the filtered solid with a cold solvent (one in which the product is poorly soluble, like cold acetone or diethyl ether) can remove surface impurities.[12]

Chromatography Issues
Q: My compound streaks badly or remains at the baseline on a silica gel TLC plate. Why?

A: This is a classic issue for basic amines and their salts on acidic silica gel. The positively charged piperidinium ion interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor mobility and significant tailing.[13]

Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Recommended: Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., Dichloromethane/Methanol/Et₃N).

    • Alternative: Add 1-2% ammonium hydroxide to the methanol portion of your eluent system.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography (C18 silica), where polar compounds elute earlier.[14]

Q: I have very low recovery of my compound from a silica gel column. What is the cause?

A: This is directly related to the strong interaction described above. The hydrochloride salt may be irreversibly binding to the silica gel.

Decision Tree for Purification Strategy:

G cluster_chrom Chromatography Path start Crude Product (>80% Pure?) recrystallize Attempt Recrystallization start->recrystallize Yes chromatography Use Column Chromatography start->chromatography No tlc Run TLC with Et3N modifier chromatography->tlc streaking Severe Streaking? tlc->streaking column Proceed with Silica Column (DCM/MeOH/Et3N) streaking->column No acid_base Perform Acid-Base Extraction then purify free base streaking->acid_base Yes

Caption: Decision guide for selecting a purification method.

Protocol: Acid-Base Extraction to Purify as Free Base If column chromatography of the salt is problematic, it is often easier to purify the neutral free base and then convert it back to the hydrochloride salt.[9][15]

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine will likely precipitate or form an oil.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude free base can now be purified by standard silica gel chromatography without the need for a basic modifier (though it is still recommended).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Filter and dry the solid to obtain the pure hydrochloride salt.

Product Characterization Issues
Q: My ¹H NMR spectrum shows broad, poorly resolved peaks. What is the issue?

A: Peak broadening in the NMR of amine hydrochlorides can be caused by several factors:

  • Residual Water/Hygroscopicity: The presence of water can broaden exchangeable protons (N-H, O-H). Ensure your sample and NMR solvent (e.g., DMSO-d₆ or CD₃OD) are anhydrous.

  • Slow Proton Exchange: The equilibrium between the protonated piperidinium ion and any trace free base can be on the NMR timescale, leading to broadening. Adding a single drop of D₂O can sometimes resolve this by exchanging the acidic protons for deuterium, causing their signals to disappear and sharpening adjacent peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing a solution of the compound through a small plug of silica gel or Celite® may help.

References

addressing solubility issues of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. Our goal is to provide a framework for understanding the physicochemical properties of this molecule and to offer a systematic approach to overcoming dissolution issues, ensuring the integrity and reproducibility of your experiments.

Understanding the Molecule: Why Is Solubility a Challenge?

At first glance, a hydrochloride salt is expected to be water-soluble. However, this compound presents a classic case of competing structural features that influence its overall solubility.

Frequently Asked Question (FAQ): Why is this compound difficult to dissolve when it's already a salt?

Answer: The solubility of this compound is a delicate balance between three key molecular features:

  • The Piperidine Hydrochloride (Hydrophilic Head): The nitrogen atom on the piperidine ring is basic. In the hydrochloride salt form, this nitrogen is protonated (R₃NH⁺Cl⁻), creating a charged species that is generally much more water-soluble than the neutral free base.[1] This is the primary reason for preparing the compound as a salt.[2][3]

  • The 4-Hydroxyl Group (-OH) (Polar Group): The hydroxyl group is capable of hydrogen bonding with water, which contributes positively to aqueous solubility.

  • The 4-Trifluoromethyl Group (-CF₃) (Lipophilic Tail): The CF₃ group is highly lipophilic and electron-withdrawing.[4][5] This functional group significantly increases the molecule's nonpolar character, which counteracts the solubilizing effects of the salt and hydroxyl groups.[6] Furthermore, the high crystal lattice energy of highly crystalline solids can make them difficult to dissolve, regardless of their inherent polarity.[6][7]

The core issue is that at a neutral or basic pH, the protonated piperidine nitrogen will deprotonate, converting the soluble salt back into its less soluble "free base" form, which often leads to precipitation.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₁ClF₃NODerived
Molecular Weight 205.61 g/mol [8]
Appearance White to off-white solid/powder[5]
Storage Conditions Store at 0-8 °C, sealed in a dry place[4][5]
Troubleshooting Guide: A Step-by-Step Workflow

If you are experiencing poor dissolution, follow this systematic workflow. Do not skip steps, as each is designed to isolate a specific variable.

Solubility_Troubleshooting_Workflow Start Start: Poor Solubility Observed Verify Step 1: Verify Material Integrity - Compound purity >95%? - High-purity solvent (e.g., Milli-Q water)? Start->Verify Begin Here Optimize_Conditions Step 2: Optimize Basic Conditions - Use an acidic aqueous buffer (pH 3-5). - Apply mechanical energy (vortex, sonicate). Verify->Optimize_Conditions If materials are verified Co_Solvent Step 3: Employ Co-solvents - Prepare a concentrated stock in DMSO or Ethanol. - Perform stepwise dilution into aqueous buffer. Optimize_Conditions->Co_Solvent If still insoluble Success Resolution: Compound Solubilized Optimize_Conditions->Success If soluble Co_Solvent->Success If soluble Failure Advanced Consultation Needed (Consider alternative salt forms or formulation strategies) Co_Solvent->Failure If precipitation persists

Caption: Systematic workflow for troubleshooting solubility issues.

In-Depth FAQs and Experimental Protocols
Q1: What is the best initial solvent to try?

Answer: Always start with an acidic aqueous solution. The solubility of amine hydrochloride salts is critically dependent on maintaining a low pH to keep the amine protonated.[9][10]

  • Recommendation: Start with a citrate or acetate buffer at a pH between 3 and 5. If you do not have a buffer, using 0.01 N to 0.1 N HCl is a common alternative. Pure, unbuffered water (e.g., Milli-Q) can have a pH close to neutral, which may be insufficient to prevent conversion to the free base.

Q2: My compound dissolves in acid but crashes out when I add it to my neutral pH cell culture media. How do I fix this?

Answer: This is the most common failure mode and is caused by the pH of your final solution being too high, causing the compound to convert to its insoluble free base. The solution is to use a co-solvent to create a concentrated stock that can be diluted into your final medium while keeping the organic solvent concentration low. Dimethyl sulfoxide (DMSO) is a standard choice.[11]

Protocol: Preparing and Diluting a DMSO Stock Solution

  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of this compound.

    • Add a minimal volume of high-purity DMSO to achieve a high concentration (e.g., 10-100 mM). Use gentle vortexing or sonication in a water bath to aid dissolution. Most organic compounds are readily soluble in DMSO.[11]

    • Ensure the stock solution is completely clear.

  • Perform Stepwise Dilution (Critical Step):

    • Do NOT add the DMSO stock directly to your final large volume of aqueous buffer in one step. This will cause localized supersaturation and immediate precipitation.

    • Perform one or more intermediate dilutions. For example, dilute your 100 mM DMSO stock 1:10 into your acidic buffer (pH 3-5) to make a 10 mM intermediate solution.

    • Vortex the intermediate solution thoroughly.

    • Use this aqueous intermediate solution for the final dilution into your neutral pH assay buffer or cell media.

  • Control Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your experiment is non-toxic and does not interfere with the assay. For most cell-based assays, this is typically below 0.5%, and often below 0.1%.[1]

Dilution_Workflow cluster_0 Correct Method: Stepwise Dilution cluster_1 Incorrect Method: Direct Dilution DMSO_Stock 100 mM Stock in 100% DMSO Intermediate 10 mM Intermediate in Acidic Buffer + 10% DMSO DMSO_Stock->Intermediate 1:10 Dilution Final 100 µM Final Solution in Neutral Buffer + <0.1% DMSO Intermediate->Final 1:100 Dilution DMSO_Stock_Bad 100 mM Stock in 100% DMSO Precipitate Precipitation! (Compound Crashes Out) DMSO_Stock_Bad->Precipitate 1:1000 Direct Dilution

Caption: Comparison of correct stepwise vs. incorrect direct dilution.

Q3: Can I heat the mixture to force dissolution?

Answer: Gentle heating can be effective but must be approached with caution. Mechanical energy (sonication) is generally preferred over thermal energy.

  • Rationale: Heating increases the kinetic energy of solvent molecules, which can help overcome the crystal lattice energy of the solid.[12] However, hydrochloride salts of some APIs can degrade or lose HCl at elevated temperatures.[3]

  • Protocol:

    • Use a water bath set to a modest temperature (e.g., 30-40°C).

    • Continuously stir or sonicate the suspension while warming.

    • Do not boil the solution.

    • Once dissolved, allow the solution to cool to room temperature slowly. Be vigilant for precipitation upon cooling, which would indicate a supersaturated solution.

Q4: What if I still see insolubility even with co-solvents and pH adjustment?

Answer: If the above standard methods fail, it may be necessary to consider more advanced formulation techniques, especially if the goal is for in vivo studies or drug product development. These methods are typically outside the scope of routine benchtop experiments but are important to be aware of.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, forming inclusion complexes with significantly enhanced aqueous solubility.[1]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can improve dissolution rates.[7][13]

  • Alternative Salt Forms: While this compound is a hydrochloride, screening for other salt forms (e.g., mesylate, tosylate) is a common strategy in drug development to find a salt with optimal physicochemical properties, including solubility and stability.[3][14][15]

These advanced strategies typically require specialized expertise in pharmaceutical formulation.

References

Technical Support Center: 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in solution. As a key building block in medicinal chemistry, understanding its behavior under various experimental conditions is crucial for ensuring the integrity and reproducibility of your research. This document provides insights into potential degradation pathways, recommended handling procedures, and analytical methods for monitoring its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like many piperidine derivatives, it is susceptible to degradation under strongly acidic or basic conditions.[1] Elevated temperatures can accelerate degradation kinetics, while exposure to UV or fluorescent light may induce photolytic degradation.[2][3]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions should be stored at low temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and maintained at a pH close to neutral. For long-term storage, it is advisable to prepare fresh solutions before use or to store aliquots at -20°C or below.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its structure. The tertiary alcohol attached to a carbon bearing a trifluoromethyl group may be susceptible to elimination reactions under certain conditions. The piperidine ring itself can undergo oxidation. Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.[4][5][6][7][8]

Q4: How can I monitor the stability of my this compound solution?

A4: The most common method for monitoring the stability of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9][10][11] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: Inconsistent or declining potency of the compound in solution over time.
  • Probable Cause: This is a classic sign of compound degradation. The rate of degradation can be influenced by the solvent, pH of the solution, storage temperature, and exposure to light.

  • Solution:

    • pH Assessment: Measure the pH of your solution. If it is significantly acidic or basic, consider buffering the solution to a neutral pH range (6.5-7.5).

    • Solvent Choice: While aqueous solutions are common, consider the use of co-solvents if appropriate for your application. For some compounds, organic solvents or aqueous/organic mixtures can enhance stability.

    • Temperature Control: Ensure that your solutions are stored at the recommended temperature (2-8 °C for short-term, ≤ -20 °C for long-term). Avoid repeated freeze-thaw cycles.

    • Light Protection: Always store solutions in light-protecting containers (e.g., amber vials) or in the dark.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
  • Probable Cause: The appearance of new peaks that increase in area over time is a strong indication of the formation of degradation products.

  • Solution:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound. A non-homogenous peak suggests the presence of a co-eluting impurity or degradant.

    • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a forced degradation study. Exposing the compound to stress conditions (acid, base, peroxide, heat, light) will intentionally generate these products, allowing for their identification.[4][5][6][7][8]

    • LC-MS Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the new peaks can provide valuable information about their molecular weight and elemental composition, aiding in structure elucidation.

Issue 3: Poor reproducibility in bioassays or other downstream applications.
  • Probable Cause: If the concentration of the active compound is not consistent between experiments, it will lead to poor reproducibility. This can be due to the use of degraded stock solutions or inconsistent solution preparation.

  • Solution:

    • Fresh is Best: Whenever possible, prepare fresh solutions of this compound immediately before use.

    • Quantify Before Use: If using a previously prepared stock solution, it is good practice to re-quantify its concentration using a validated analytical method (e.g., HPLC-UV) before each experiment.

    • Standardized Procedures: Implement a standardized protocol for solution preparation, including the solvent, concentration, and storage conditions, to ensure consistency across all experiments.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60-80 °C) for a defined period. A solid sample should also be subjected to thermal stress.

  • Photolytic Degradation: Expose a sample of the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][12][13][14] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound and its potential degradation products.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

2. Chromatographic Conditions (Starting Point):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from low to high organic (e.g., 5% to 95% B over 20 minutes) is recommended for initial method development to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate wavelength for detection. If the chromophore is weak, derivatization may be necessary for sensitive detection.[10][15]

  • Injection Volume: 10 µL

3. Method Validation:

  • Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 hours15%2
0.1 M NaOH8 hours45%3
3% H₂O₂24 hours10%1
Heat (80 °C)48 hours5%1
Light (ICH Q1B)-<2%0

Note: This is hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Logical Workflow for Stability Troubleshooting

A Inconsistent Results or New HPLC Peaks B Assess Solution pH A->B C Check Storage Conditions (Temp & Light) A->C D Perform Forced Degradation Study A->D F Optimize Formulation/Storage B->F C->F E Analyze by LC-MS to Identify Degradants D->E

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

cluster_main 4-(Trifluoromethyl)piperidin-4-ol cluster_degradation Potential Degradation Products A Parent Compound B Elimination Product A->B Acid/Base Catalysis C Oxidation Product (Piperidine Ring) A->C Oxidation D Other Degradants A->D Heat/Light

References

troubleshooting failed reactions involving 4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Navigating Failed Reactions

This section is dedicated to resolving specific issues you may encounter during your experiments. Each question is addressed with a thorough explanation of the underlying chemical principles and actionable solutions.

Q1: My N-alkylation reaction with this compound is sluggish or fails to proceed. What are the likely causes and how can I resolve this?

A1: Incomplete Deprotonation and Suboptimal Reaction Conditions

The most common reason for a failed N-alkylation is the acidic nature of the piperidine nitrogen in the hydrochloride salt form. For the nitrogen to act as a nucleophile, it must be deprotonated to its free base form.

Causality: The protonated amine is not nucleophilic. A base is required to neutralize the hydrochloride salt and liberate the lone pair of electrons on the nitrogen, enabling it to attack the alkylating agent.[1] The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group lowers the basicity (pKa) of the piperidine nitrogen, making it a weaker nucleophile compared to unsubstituted piperidines.[2][3] This effect necessitates careful selection of the base and reaction conditions.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting failed N-alkylation reactions.

Detailed Solutions:

  • Base Selection and Stoichiometry:

    • Inorganic Bases: Use at least 2 equivalents of a moderately strong inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). One equivalent will neutralize the HCl salt, and the second will act as an acid scavenger during the reaction.

    • Organic Bases: Non-nucleophilic organic bases such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are also effective. Use 2-3 equivalents.

  • Solvent Choice:

    • Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are recommended. These solvents effectively solvate the cation, enhancing the nucleophilicity of the deprotonated piperidine.[1]

  • Temperature:

    • If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C. Monitor the reaction closely for any signs of decomposition.

Experimental Protocol: Optimized N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K2CO3 (2.2 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing the formation of significant byproducts in my reaction. What are the potential side reactions and how can I suppress them?

A2: Competing O-Alkylation and Elimination Reactions

The presence of a tertiary hydroxyl group in the molecule introduces the possibility of competing side reactions, particularly O-alkylation and elimination.

Causality: The hydroxyl group can also act as a nucleophile, leading to the formation of an O-alkylated byproduct. Additionally, under harsh basic conditions or elevated temperatures, elimination of the hydroxyl group to form an alkene is a possibility. The electron-withdrawing -CF3 group can influence the acidity of the hydroxyl proton, potentially increasing its nucleophilicity under basic conditions.

Side Reaction Pathways:

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions N_Alkylation N-Alkylation O_Alkylation O-Alkylation Elimination Elimination Starting_Material 4-(Trifluoromethyl)piperidin-4-ol + Alkylating Agent + Base Starting_Material->N_Alkylation Primary Pathway Starting_Material->O_Alkylation Competing Pathway (Strong Base/High Temp) Starting_Material->Elimination Competing Pathway (Harsh Conditions)

Caption: Potential reaction pathways for 4-(Trifluoromethyl)piperidin-4-ol.

Mitigation Strategies:

  • Protecting the Hydroxyl Group:

    • If O-alkylation is a persistent issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether. These protecting groups are stable under typical N-alkylation conditions and can be removed later in the synthetic sequence.[4]

  • Reaction Conditions:

    • Use milder bases and lower reaction temperatures to favor N-alkylation over elimination.

    • Employ a less polar solvent to potentially reduce the nucleophilicity of the hydroxyl group.

Experimental Protocol: N-Alkylation with Hydroxyl Protection

  • Protection: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Add TBDMSCl (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Work up to isolate the N-Boc, O-TBDMS protected intermediate.

  • N-Alkylation: Perform the N-alkylation on the protected intermediate as described in the A1 protocol.

  • Deprotection: Cleave the TBDMS group using TBAF in THF or HCl in an appropriate solvent.

Q3: I am having difficulty purifying my product. What are some common purification challenges and recommended solutions?

A3: Polarity and Basicity of the Product

The presence of both a trifluoromethyl group and a hydroxyl group can impart unique polarity to your product. The basic piperidine nitrogen can also lead to tailing on silica gel chromatography.

Troubleshooting Purification:

ChallengeRecommended Solution
Product Tailing on Silica Gel Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic nitrogen with the acidic silica.
Poor Separation of Product and Starting Material Utilize a different stationary phase, such as alumina (basic or neutral), or consider reverse-phase chromatography.
Product is Highly Water-Soluble After aqueous workup, back-extract the aqueous layer multiple times with your organic solvent. If the product is still in the aqueous layer, consider lyophilization.[5]
Formation of Emulsions during Workup Add brine to the aqueous layer to break the emulsion.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: This compound is a white to off-white solid. The trifluoromethyl group significantly impacts its properties, making it more lipophilic and metabolically stable compared to its non-fluorinated analog.[4] The hydrochloride salt form ensures its stability and facilitates handling, though it necessitates deprotonation for reactions involving the piperidine nitrogen.

Q2: What is the stability of this compound?

A2: The compound is generally stable under standard storage conditions (cool, dry place). However, it is important to be aware of its potential for decomposition under certain conditions. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can make the adjacent tertiary alcohol susceptible to elimination under strongly acidic or basic conditions, especially at elevated temperatures.

Q3: How does the trifluoromethyl group affect the pKa of the piperidine nitrogen?

A3: The highly electronegative fluorine atoms in the trifluoromethyl group exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity (lowering the pKa) compared to an unsubstituted piperidine.[2][3] This is a critical consideration when selecting a base for deprotonation.

Q4: Are there any known incompatible reagents with this compound?

A4: Avoid strong oxidizing agents, as they can react with the alcohol and amine functionalities. Strong, non-nucleophilic bases at high temperatures may promote elimination. Highly reactive electrophiles may lead to uncontrolled side reactions with both the nitrogen and oxygen nucleophiles.

III. References

  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem. --INVALID-LINK--

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. --INVALID-LINK--

  • Müller, K., Faeh, C., & Diederich, F. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.

  • Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408-411.

  • de Oliveira, R. B., da Silva, A. C., de Fátima, Â., & Pilli, R. A. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 3(10), 14067-14081.

  • Sikorski, J. A., & Lau, W. (1997). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 2(3), 89-94.

  • Tuning basicity. Cambridge MedChem Consulting. --INVALID-LINK--

  • O'Hagan, D. (2008). Understanding the conformational behavior of fluorinated piperidines: The origin of the axial-F preference. Journal of Fluorine Chemistry, 129(12), 1191-1201.

  • Domingo, L. R., & Aurell, M. J. (2012). The role of the trifluoromethyl group in reactivity and selectivity in polar cycloaddition reactions. A DFT study. Tetrahedron, 68(47), 9687-9695.

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. --INVALID-LINK--

  • This compound. CymitQuimica. --INVALID-LINK--

  • Lalli, C., Le Roch, M., Banik, S., Reddy, B. V. S., Roisnel, T., Argouarch, G., ... & Gouault, N. (2019). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 17(33), 7794-7804.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. --INVALID-LINK--

  • Reductive Elimination. Chemistry LibreTexts. --INVALID-LINK--

  • Convert N-alkyl Piperifine to salt. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Parameters for Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of derivatization reaction parameters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical derivatization for chromatographic analysis (GC, HPLC, GC-MS, LC-MS). Here, you will find practical, field-proven insights to troubleshoot common issues and systematically optimize your reactions for robust and reproducible results.

Introduction: The "Why" Behind Derivatization

Derivatization is a chemical modification technique used to convert an analyte into a product (derivative) with properties more suitable for a given analytical method.[1][2] In chromatography, the primary goals are to:

  • Increase Volatility and Thermal Stability: Essential for gas chromatography (GC), where compounds must be vaporized without decomposition.[3][4]

  • Improve Chromatographic Behavior: By masking polar functional groups (e.g., -OH, -NH, -COOH), derivatization reduces peak tailing and improves peak shape.[5][6]

  • Enhance Detector Sensitivity: Introducing chromophores for UV-Vis detection, fluorophores for fluorescence detection, or easily ionizable groups for mass spectrometry (MS) can significantly lower detection limits.[7][8]

However, derivatization is a chemical reaction, and like any reaction, its success hinges on carefully controlled parameters. Incomplete reactions, side-product formation, and poor reproducibility are common hurdles that can compromise the accuracy and reliability of your quantitative analysis.[9][10] This guide will equip you with the knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during derivatization.

Q1: My derivatization reaction is incomplete, resulting in low yield or multiple peaks for the same analyte. What should I do?

A1: Incomplete derivatization is a frequent issue.[10] Systematically investigate the following:

  • Reaction Time and Temperature: These are critical kinetic parameters.[11] Ensure sufficient time and an appropriate temperature for the reaction to reach completion. A time-course study is recommended to determine the optimal reaction time.[3]

  • Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion.[3][11] A good starting point is a 2:1 molar ratio of the reagent to active hydrogens in the analyte.[11]

  • Moisture and Reagent Purity: Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[10][11][12] Ensure your sample, solvents, and reagents are anhydrous. Use fresh, high-purity reagents.[13]

  • Sample Matrix Effects: Components in your sample matrix might interfere with the reaction.[14] Consider a sample cleanup step prior to derivatization.[3]

Q2: I'm observing unexpected peaks (artifacts) in my chromatogram after derivatization. What is their origin?

A2: Artifact peaks can arise from several sources:

  • Reagent Byproducts: The derivatization reagent itself or its byproducts can be volatile and chromatographable.[5] Running a reagent blank (all components except the sample) is crucial to identify these peaks.[3]

  • Side Reactions: The reagent may react with the solvent or other components in the sample matrix.[10]

  • Derivative Instability: The formed derivative might be unstable and degrade over time, leading to new peaks. Analyze samples as soon as possible after derivatization.[3]

Q3: My results are not reproducible. What are the likely causes?

A3: Poor reproducibility often stems from inconsistent reaction conditions.[3]

  • Precise Control: Ensure precise control over temperature (using a heating block or water bath), reaction time, and the volumes of all reagents for every sample and standard.[3]

  • Sample Dryness: Inconsistent dryness of samples before adding the reagent can lead to variability.[3][13]

  • Derivative Stability: If derivatives are unstable, variations in the time between reaction completion and analysis will cause inconsistent results.[3]

Q4: How do I know if my derivatization reaction has gone to completion?

A4: To confirm reaction completion, perform a time-course study. Analyze aliquots of the reaction mixture at several time points (e.g., 15, 30, 60, 120 minutes) until the peak area of the derivative no longer increases.[3][9] This plateau indicates that the reaction has reached its endpoint.

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common derivatization problems.

Problem 1: Low or No Derivative Peak

This is often a sign of a failed or incomplete reaction.

  • Causality: The fundamental issue is that the analyte is not being efficiently converted to its derivative. This can be due to kinetic limitations (time, temperature), stoichiometric issues (reagent concentration), or the presence of inhibitors (e.g., water).

  • Troubleshooting Workflow:

    start Low/No Derivative Peak reagent Check Reagent Quality (Fresh? Stored Properly?) start->reagent conditions Optimize Reaction Conditions (Temp, Time, Concentration) reagent->conditions Reagent OK moisture Ensure Anhydrous Conditions (Dry Sample & Solvents) conditions->moisture Conditions Optimized matrix Investigate Matrix Effects (Sample Cleanup?) moisture->matrix System is Dry solve Problem Resolved matrix->solve Matrix Cleaned

Problem 2: Multiple Peaks for a Single Analyte

This usually indicates incomplete derivatization or the formation of isomers.

  • Causality: If a molecule has multiple reactive sites, incomplete derivatization can lead to a mixture of partially and fully derivatized products, each appearing as a separate peak. [12]Alternatively, if the analyte can exist as isomers, these may be separated by the chromatographic column. [10]

  • Troubleshooting Steps:

    • Re-optimize Reaction Conditions: Increase the reaction temperature, time, or reagent concentration to drive the reaction towards a single, fully derivatized product. [10] 2. Use a Catalyst: For sterically hindered or slow-reacting compounds, adding a catalyst like trimethylchlorosilane (TMCS) for silylation can improve reaction completeness. [10][11] 3. Consider Isomerization: Investigate if your sample preparation or derivatization conditions could be causing isomerization of the analyte. [12]

Problem 3: Peak Tailing

This chromatographic issue can sometimes be linked to the derivatization process.

  • Causality: Peak tailing for derivatized compounds can occur if the derivatization is incomplete, leaving polar, active hydrogens that can interact with active sites in the GC inlet or column. [13]It can also be a purely chromatographic issue unrelated to the derivatization itself.

  • Logical Relationship Diagram:

    tailing Peak Tailing Observed incomplete_deriv Incomplete Derivatization? tailing->incomplete_deriv gc_issues GC System Issues? tailing->gc_issues reoptimize Re-optimize Derivatization (Temp, Time, Reagent) incomplete_deriv->reoptimize check_column Check Column Activity & Injector Temperature gc_issues->check_column resolved Tailing Resolved reoptimize->resolved check_column->resolved

    Caption: Decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Optimization of Reaction Temperature
  • Setup: Prepare several identical aliquots of your sample or standard.

  • Temperature Gradient: Place each aliquot in a heating block or water bath set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C). For some analytes, even room temperature might be sufficient. [11]3. Reaction: Add the derivatization reagent to each aliquot simultaneously and allow the reaction to proceed for a fixed, excess amount of time (e.g., 60 minutes).

  • Analysis: Analyze each sample by your chromatographic method.

  • Evaluation: Plot the peak area of the derivative against the reaction temperature. The optimal temperature is the one that gives the maximum peak area without evidence of degradation (appearance of new, unexpected peaks). [15][16]

Protocol 2: Optimization of Reaction Time
  • Setup: Prepare a single, larger volume of your sample or standard in a reaction vial.

  • Initiate Reaction: Add the derivatization reagent and place the vial at the optimal temperature determined in Protocol 1.

  • Time-Course Sampling: At various time points (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture. If necessary, quench the reaction immediately (e.g., by cooling or adding a quenching agent).

  • Analysis: Analyze each time-point aliquot.

  • Evaluation: Plot the peak area of the derivative against the reaction time. The optimal time is the point at which the peak area reaches a plateau, indicating the reaction is complete. [3][17][18]

Data Presentation

Table 1: Key Parameters for Optimization of Derivatization Reactions
ParameterRationaleStarting PointOptimization Strategy
Temperature Reaction kinetics are temperature-dependent. Higher temperatures increase reaction rates but can also cause degradation. [3]60-80°C for many common reactions. [13]Test a range of temperatures (e.g., 25°C to 100°C) to find the point of maximum yield before degradation occurs. [15]
Reaction Time Sufficient time is required for the reaction to go to completion. Incomplete reactions are a major source of quantitative error. [3]30-60 minutes. [13]Perform a time-course study to identify when the derivative peak area plateaus. [9]
Reagent Conc. An excess of reagent drives the reaction equilibrium towards the product side, ensuring completeness. [3]2:1 molar excess of reagent to active hydrogens. [11]Test increasing molar ratios (e.g., 2:1, 5:1, 10:1) until no further increase in product peak area is observed.
Solvent/Catalyst The solvent can influence reaction rates and derivative stability. Catalysts increase the rate of reaction for sterically hindered compounds. [3]Pyridine or acetonitrile are common solvents. TMCS is a common catalyst for silylation. [9][10]If the reaction is slow or incomplete, consider adding a catalyst or switching to a different solvent.

Conclusion

A successful derivatization protocol is a self-validating system built on the careful optimization of key reaction parameters. By understanding the causality behind experimental choices and employing a systematic approach to troubleshooting, you can develop robust and reliable analytical methods. This guide provides the foundational knowledge and practical steps to achieve that goal. Remember to always run reagent blanks and quality control samples to ensure the integrity of your results.

References

characterization of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

A Guide to Understanding and Characterizing its Degradation Products

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its stability and the characterization of its degradation products. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its stability crucial?

This compound is a fluorinated heterocyclic compound. The piperidine ring is a common scaffold in many pharmaceuticals, and the trifluoromethyl (-CF3) group can enhance properties like metabolic stability and receptor binding affinity.[1][2] Understanding its degradation profile is a mandatory step in drug development, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] Any degradation product is an impurity that must be identified, quantified, and qualified to ensure the safety and efficacy of the final drug product.[5][6][7]

Q2: What are the most probable degradation pathways for this molecule?

Based on its chemical structure—a tertiary alcohol on a piperidine ring—two primary degradation pathways are most likely under stress conditions:

  • Dehydration: The tertiary alcohol group (-OH) is susceptible to elimination, especially under acidic conditions and/or heat, to form an alkene. This involves the loss of a water molecule.[8][9] This is often the most significant pathway for tertiary alcohols.[10][11]

  • Oxidation: The tertiary amine within the piperidine ring can be susceptible to oxidation, potentially forming an N-oxide or other related products, especially in the presence of oxidizing agents.[12]

Q3: How do storage conditions like temperature and pH affect the stability of this compound?

As a hydrochloride salt, the compound is acidic in solution. However, its stability can be significantly influenced by external conditions:

  • Temperature: Elevated temperatures provide the activation energy for degradation reactions. For tertiary alcohols, heat strongly promotes E1 elimination (dehydration).[8][9] Stability studies should follow ICH guidelines for long-term and accelerated testing conditions (e.g., 25°C/60% RH, 40°C/75% RH).[13][14]

  • pH: The compound is expected to be most stable at a neutral pH.[15] In highly acidic conditions, the dehydration pathway is catalyzed and thus accelerated.[8] In alkaline conditions, while dehydration is less likely, other degradation mechanisms could be initiated.

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation, often through radical mechanisms. Photostability testing is a required part of stress testing under ICH Q1B guidelines.[13]

Troubleshooting Guide: Identification of Degradation Products

This section addresses specific issues you might encounter during the analysis of stability samples.

Problem 1: I've run a stability sample on my HPLC-UV system and see a new, earlier-eluting peak. What is it likely to be?

An earlier-eluting peak in a reverse-phase HPLC (RP-HPLC) analysis typically indicates a more polar compound has been formed. However, in the case of dehydration, the resulting alkene is less polar than the parent alcohol. This would usually result in a later-eluting peak.

Causality and Actionable Advice:

  • Hypothesis: The most probable degradation product is the dehydrated alkene, 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine. The loss of the polar -OH group makes the molecule less polar, increasing its retention time on a C18 column. If you see a later-eluting peak, dehydration is a strong possibility.

  • Troubleshooting Workflow:

    • Confirm with Mass Spectrometry (LC-MS): The primary step is to determine the mass of the new peak. The parent compound has a specific molecular weight. The loss of water (H₂O) corresponds to a mass loss of approximately 18 Da. If your new peak's mass is [M-18]+ (where M is the mass of the free base), you have strong evidence of dehydration.

    • Generate a Reference: Intentionally generate the degradation product by performing a forced degradation study. A mild acid and heat treatment should be sufficient to produce the dehydrated product for comparison.[16]

    • Check for Other Possibilities: If the mass does not correspond to dehydration, consider oxidation (a mass gain of ~16 Da for N-oxide formation) or other, more complex reactions.[12]

Problem 2: My LC-MS data confirms a mass loss of 18 Da, suggesting dehydration. How can I be certain of the structure?

While mass data is powerful, it doesn't definitively prove the structure. For example, it doesn't confirm where the double bond has formed.

Causality and Actionable Advice:

  • Tandem Mass Spectrometry (MS/MS): Fragmenting both the parent ion and the degradant ion can provide structural confirmation. The fragmentation pattern of the dehydrated product will be significantly different from the parent alcohol. Look for fragments that are consistent with the proposed tetrahydropyridine structure.

  • Isolation and NMR Spectroscopy: For absolute proof of structure, especially for regulatory filings, the impurity may need to be isolated.

    • Use preparative HPLC to collect a sufficient quantity of the impurity.

    • Perform ¹H NMR, ¹³C NMR, and ¹⁹F NMR. The NMR spectrum of the dehydrated product will show characteristic signals for vinylic protons (protons on the double bond) that are absent in the parent compound. The disappearance of the hydroxyl proton signal is also a key indicator.

Visualizing Degradation & Troubleshooting

To better understand the relationships between the parent compound and its potential byproducts, the following pathway diagram is provided.

G parent 4-(Trifluoromethyl)piperidin-4-ol (Parent Compound) dehydrated 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine (Dehydration Product) [Mass Change: -18 Da] parent->dehydrated  Acid / Heat (E1 Elimination) oxidized Piperidine N-Oxide Derivative (Oxidation Product) [Mass Change: +16 Da] parent->oxidized Oxidizing Agent (e.g., H₂O₂) G start Unexpected Peak in HPLC Chromatogram lcms Analyze by LC-MS Determine Molecular Weight start->lcms hypothesize Hypothesize Structure (e.g., Dehydration, Oxidation) lcms->hypothesize msms Confirm with MS/MS (Fragmentation Analysis) hypothesize->msms isolate Isolate Impurity (Preparative HPLC) msms->isolate If ambiguous report Identify & Quantify per ICH Q3A/Q3B msms->report If structure confirmed nmr Definitive Structure (NMR Spectroscopy) isolate->nmr nmr->report

References

Technical Support Center: Long-Term Storage and Handling Recommendations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments through best practices in long-term storage and handling of critical laboratory reagents. Here, we move beyond simple protocols to explain the why behind each recommendation, empowering you to make informed decisions and troubleshoot effectively.

General Principles of Long-Term Storage

The foundation of reliable and reproducible research lies in the meticulous management of your reagents. The principles outlined below are universally applicable and crucial for maintaining the quality of your stored materials.

Temperature Control and Monitoring

Consistent and accurate temperature control is non-negotiable for long-term sample integrity.[1][2]

  • Why it matters: Temperature fluctuations can lead to the degradation of sensitive molecules, such as proteins and RNA, and can decrease the viability of cell lines.[3][4] For many biological samples, storage below -130°C effectively halts biological processes, allowing for indefinite storage in theory.[5]

  • Best Practices:

    • Utilize dedicated laboratory-grade refrigerators and freezers.[6]

    • Implement a 24/7 temperature monitoring system with remote alarming capabilities to be notified of any deviations from the set temperature range.[1][2][7]

    • The CDC recommends logging refrigerator and freezer temperatures twice daily.[6]

    • Allow new units to stabilize for up to a week for refrigerators and two to three days for freezers before use.[6]

Inventory Management and Labeling

A well-organized inventory system is essential for efficiency, cost-effectiveness, and preventing the use of expired or compromised reagents.[8][9][10][11][12]

  • Why it matters: Proper inventory management reduces waste from expired reagents, prevents the over-ordering of supplies, and ensures that you can quickly locate the specific aliquot you need without disturbing other samples.[8][9][10]

  • Best Practices:

    • Implement a robust labeling system. Labels should be resistant to low temperatures and solvents and include, at a minimum: the name of the reagent, concentration, date of preparation/aliquoting, and the initials of the researcher.[10][13]

    • Utilize a laboratory inventory management system (LIMS) or software to track reagent location, quantity, lot numbers, and expiration dates.[8][10][11]

    • Establish clear protocols for adding and removing items from inventory.[8][10]

    • Conduct regular inventory audits to identify and discard expired reagents.[9][11]

Contamination Control

Preventing microbial and cross-contamination is paramount to the validity of your experimental results.

  • Why it matters: Contamination can lead to inaccurate results, loss of valuable samples, and significant delays in research.

  • Best Practices:

    • Always use aseptic techniques when handling sterile reagents.

    • Store different types of reagents (e.g., cell lines, antibodies, nucleic acids) in separate, designated areas of your storage units.

    • Regularly clean and decontaminate storage units.

Selection of Appropriate Storage Vessels

The container in which you store your reagents can impact their stability.

  • Why it matters: Improper vessel selection can lead to sample loss through adsorption, contamination from leached substances, or evaporation.

  • Best Practices:

    • Use low-protein-binding tubes for storing protein and antibody solutions to minimize loss.[14]

    • For light-sensitive compounds, use amber-colored tubes or vials.

    • Ensure that cryovials are designed for cryogenic storage to prevent cracking or leaking at ultra-low temperatures.[5]

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter with different types of reagents.

Proteins and Antibodies
ParameterRecommendationRationale
Storage Temperature Long-term: -80°C; Short-term: -20°C; Temporary (frequent use): 4°C.[14]Minimizes enzymatic activity and degradation.[14]
Aliquoting Store in single-use aliquots.[14]Avoids repeated freeze-thaw cycles that can lead to denaturation and aggregation.[14]
Concentration Store at 1-5 mg/mL.[14]Diluted samples are more susceptible to degradation and adsorption to storage vessel walls.[14]
Additives Consider cryoprotectants (e.g., glycerol), reducing agents, and protease inhibitors.[14]Cryoprotectants prevent ice crystal formation, reducing agents prevent oxidation, and protease inhibitors prevent enzymatic degradation.[14]

FAQs:

  • Q: My antibody seems to have lost activity. What could be the cause?

    • A: Loss of activity is often due to repeated freeze-thaw cycles, which can denature the antibody.[15] Improper storage temperature and exposure to proteases can also contribute. To avoid this, aliquot your antibodies upon receipt and store them at the recommended temperature.

  • Q: I see precipitates in my protein solution after thawing. What should I do?

    • A: This is likely protein aggregation.[16] You can try to gently vortex the sample to see if the precipitate redissolves. If not, you can centrifuge the sample and use the supernatant, but be aware that the protein concentration will be lower. To prevent aggregation, ensure your storage buffer is optimal and consider adding stabilizing agents.[16][17][18]

  • Q: How many times can I freeze-thaw my antibody?

    • A: This is highly dependent on the specific antibody. While some studies have shown that certain antibodies are stable for up to 10 or more freeze-thaw cycles, it is best practice to avoid them altogether by aliquoting.[19][20][21] Each cycle increases the risk of aggregation and loss of function.[22]

Nucleic Acids (DNA & RNA)
ParameterDNARNA
Storage Temperature Long-term: -80°C or liquid nitrogen (-196°C).[23][24] Short-term: -20°C.[23]Long-term: -80°C.[25][26] Short-term: -20°C (for a few weeks).[26]
Storage Buffer TE buffer (pH ~8.0) or Tris-HCl.[23]RNase-free water, TE buffer, or sodium citrate.[26]
Handling Use nuclease-free tips, tubes, and water.[23]Work in an RNase-free environment. Use dedicated pipettes and reagents.[26]

FAQs:

  • Q: My RNA is degraded. How can I prevent this?

    • A: RNA is highly susceptible to degradation by RNases, which are ubiquitous.[26][] To prevent degradation, it is crucial to maintain an RNase-free work environment, use RNase-free reagents and supplies, and store your RNA at -80°C.[26] Consider using an RNA stabilization solution for tissue samples.[28][29]

  • Q: I have a low yield of RNA after extraction. What could be the issue?

    • A: Low RNA yield can result from incomplete cell lysis, improper sample handling and storage, or the starting material having a low RNA content.[30][31][32] Ensure complete homogenization of your sample and that it is processed or frozen immediately after collection.[30][32][33]

  • Q: Is it necessary to aliquot my DNA samples?

    • A: Yes, it is highly recommended to aliquot DNA to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[23]

Cell Lines
ParameterRecommendationRationale
Freezing Use a controlled-rate freezing container (-1°C/minute).[5][13][34]Slow cooling minimizes the formation of intracellular ice crystals, which can damage cells.[35]
Cryoprotectant Use a cryoprotective agent like DMSO or glycerol.[5][13]These agents protect cells from damage during freezing.[35]
Storage Store in the vapor phase of liquid nitrogen (below -130°C).[5][34][36]This temperature effectively halts all biological activity, ensuring long-term viability.[5]
Thawing Thaw rapidly in a 37°C water bath.[13][37]Rapid thawing prevents the recrystallization of ice, which can be lethal to cells.[37]

FAQs:

  • Q: My cells have low viability after thawing. What went wrong?

    • A: Low post-thaw viability can be due to several factors, including suboptimal cell health before freezing, an incorrect cooling rate, or improper thawing technique.[38][39] Ensure cells are in the logarithmic growth phase before freezing and that they are thawed quickly.

  • Q: Can I refreeze cells that have already been thawed?

    • A: It is generally not recommended to refreeze cells. This can significantly decrease cell viability.[39] It is best to expand the thawed cells and create a new frozen stock.

  • Q: Why are my adherent cells not attaching after thawing?

    • A: This could be due to low viability, stress from the freeze-thaw process, or issues with the culture vessel or medium.[37] Ensure you are using pre-warmed media and handle the cells gently after thawing.[37]

Chemical Compounds and Small Molecules
ParameterRecommendationRationale
Storage Temperature Varies by compound; check manufacturer's recommendations. Common conditions are room temperature (15-25°C), refrigerated (2-8°C), and frozen (-20°C or -80°C).[4][40]Temperature affects the stability and degradation rate of compounds.[4]
Solvent Use a solvent that ensures the compound remains soluble and stable. DMSO is common but can absorb water.The choice of solvent can impact the long-term stability of the compound.
Atmosphere For sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[40][41]This prevents oxidation.[40]
Light and Humidity Protect from light and moisture.[40]Light can cause photodegradation, and moisture can lead to hydrolysis.[40]

FAQs:

  • Q: My compound has precipitated out of solution. What should I do?

    • A: Precipitation can occur if the storage temperature is too low or if the solvent has evaporated, increasing the compound's concentration. Try gently warming the solution and vortexing to redissolve the compound. If this fails, you may need to prepare a fresh solution.

  • Q: How can I be sure my stored compound is still active?

    • A: The best way to confirm activity is to run a quality control experiment, such as a bioassay with a known positive control. For structural integrity, techniques like LC-MS can be used.[42]

Experimental Protocols

Protocol for Cryopreserving Mammalian Cell Lines
  • Preparation: Ensure cells are in the logarithmic growth phase with high viability (>90%).[5][34] Prepare a freezing medium consisting of complete growth medium supplemented with a cryoprotective agent (e.g., 5-10% DMSO).[13][36]

  • Harvesting: For adherent cells, wash with PBS and detach using trypsin or another appropriate dissociation agent.[13][36] For suspension cells, proceed directly to centrifugation.

  • Centrifugation: Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.[34]

  • Resuspension: Gently resuspend the cell pellet in cold freezing medium at a concentration of 2-4 x 10^6 viable cells/mL.[34]

  • Aliquoting: Dispense 1 mL of the cell suspension into labeled cryovials.[13]

  • Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 4 hours and up to 24 hours.[13][34] This will achieve a cooling rate of approximately -1°C/minute.[5]

  • Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[34]

Protocol for Thawing Cryopreserved Cells
  • Preparation: Pre-warm complete growth medium to 37°C.

  • Rapid Thawing: Remove the cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath until only a small ice crystal remains.[13][37]

  • Dilution: Transfer the contents of the vial to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.[13]

  • Centrifugation: Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryoprotective agent.[13]

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed growth medium. Transfer the cells to an appropriate culture vessel.

  • Incubation: Place the culture vessel in a 37°C incubator.

Visualizations

StorageDecisionTree start Start: New Reagent reagent_type What is the reagent type? start->reagent_type protein Protein / Antibody reagent_type->protein Protein nucleic_acid Nucleic Acid reagent_type->nucleic_acid Nucleic Acid cell_line Cell Line reagent_type->cell_line Cell Line compound Chemical Compound reagent_type->compound Compound aliquot_protein Aliquot into single-use volumes? protein->aliquot_protein is_rna Is it RNA? nucleic_acid->is_rna freeze_protocol Follow controlled-rate freezing protocol cell_line->freeze_protocol check_msds Check manufacturer's recommendation (MSDS) compound->check_msds store_protein_neg80 Store at -80°C aliquot_protein->store_protein_neg80 Yes (Long-term) store_protein_neg20 Store at -20°C (short-term) aliquot_protein->store_protein_neg20 No (Frequent use) store_rna Store at -80°C in RNase-free buffer is_rna->store_rna Yes store_dna Store at -80°C in TE buffer is_rna->store_dna No (DNA) store_cells Store in LN2 vapor phase freeze_protocol->store_cells store_compound Store under recommended conditions (temp, light, humidity) check_msds->store_compound

Caption: Decision tree for selecting appropriate long-term storage conditions.

FreezeThawImpact native_protein Native Protein (Active) freeze_thaw Freeze-Thaw Cycle native_protein->freeze_thaw denatured_protein Partially Denatured Protein freeze_thaw->denatured_protein Stress aggregated_protein Aggregated Protein (Inactive) denatured_protein->aggregated_protein Hydrophobic Interactions loss_of_activity Loss of Activity aggregated_protein->loss_of_activity

References

Validation & Comparative

A Comparative Guide to Trifluoromethylated Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (–CF3) group is a cornerstone of modern molecular design, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its profound impact on a molecule's physicochemical properties—including lipophilicity, metabolic stability, and receptor binding affinity—makes the selection of an appropriate trifluoromethylating reagent a critical decision in synthetic planning.[1][2][4] This guide provides a comparative analysis of the most prevalent trifluoromethylated building blocks, categorized by their reactive nature: electrophilic, nucleophilic, and radical. We will delve into the mechanistic nuances, substrate scopes, and practical considerations for each class, supported by experimental data and detailed protocols to empower researchers in making informed, causality-driven decisions for their synthetic challenges.

Introduction: The Privileged Role of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "superstar" substituent in medicinal chemistry. Replacing a methyl group or even a single hydrogen with a CF3 moiety can dramatically alter a compound's biological profile.[4][5] This is attributable to a unique combination of properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[1][4] This often leads to a longer drug half-life and improved pharmacokinetic profiles.[1][2]

  • Increased Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to penetrate cellular membranes and cross the blood-brain barrier.[1][4][5]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic centers, influencing a drug's ionization state and its interaction with biological targets.[2]

  • Improved Binding Affinity: The CF3 group can engage in favorable interactions within protein binding pockets, including dipole-dipole and orthogonal multipolar interactions, leading to enhanced potency.[1][4]

Given these benefits, the development of robust and versatile methods for introducing the CF3 group has been a major focus of synthetic chemistry research.

Classification of Trifluoromethylating Reagents

The vast arsenal of trifluoromethylating reagents can be logically categorized based on the formal reactive nature of the "CF3" species they deliver to a substrate. This fundamental classification dictates the type of substrate they will react with and the conditions required for the transformation.

G cluster_main Classification of CF3 Building Blocks Reagents Trifluoromethylating Reagents Electrophilic Electrophilic "CF3+" Reagents->Electrophilic Reacts with Nucleophiles Nucleophilic Nucleophilic "CF3-" Reagents->Nucleophilic Reacts with Electrophiles Radical Radical "CF3•" Reagents->Radical Reacts via Single Electron Transfer (SET)

Figure 1: Classification of trifluoromethylating reagents based on their reactive intermediates.

Electrophilic Trifluoromethylating Agents: The "CF3+" Synthons

These reagents deliver a trifluoromethyl group to electron-rich substrates such as enolates, enamines, thiols, and arenes.[6] They are among the most widely used reagents due to their high reactivity and, in many cases, bench stability.

Togni Reagents (Hypervalent Iodine)

Developed by Antonio Togni, these hypervalent iodine(III) reagents are arguably the most popular class of electrophilic CF3 sources.[7][8] Togni Reagent I and II are crystalline, bench-stable solids that offer a combination of high reactivity and broad functional group tolerance.[8]

  • Causality of Reactivity: The reactivity stems from the hypervalent iodine center, which acts as a powerful leaving group upon nucleophilic attack, facilitating the transfer of the CF3 group. The mechanism can be complex, sometimes involving a polar substitution pathway and other times proceeding via a single-electron transfer (SET) to generate a CF3 radical, blurring the lines between purely electrophilic and radical pathways.[9][10]

  • Field Insights: Togni reagents excel in the trifluoromethylation of β-ketoesters, indoles, and thiols.[8] While highly effective, their cost can be a consideration for large-scale synthesis. Their reactivity is generally higher than Umemoto's reagents for certain substrates, particularly five-membered ring systems.[11]

Umemoto Reagents (Sulfonium Salts)

Umemoto's reagents are typically S-(trifluoromethyl)dibenzothiophenium salts.[7] They are also crystalline solids and were among the first widely adopted, shelf-stable electrophilic CF3 sources.

  • Causality of Reactivity: Similar to Togni reagents, the driving force is the formation of a stable dibenzothiophene leaving group. They are potent electrophiles capable of reacting with a wide array of nucleophiles.[7] Palladium catalysis can be employed to direct the trifluoromethylation to the ortho-position of arenes bearing a directing group.[7]

  • Field Insights: Umemoto's reagents are known for their high efficiency in trifluoromethylating silyl enol ethers and β-ketoesters.[7][11] In some direct comparisons, they have shown superior yields for six-membered ring substrates compared to Togni reagents.[11]

Data Presentation: Comparison of Electrophilic CF3 Reagents
FeatureTogni ReagentsUmemoto Reagents
Chemical Class Hypervalent Iodine(III)Dibenzothiophenium Salt
Physical Form Crystalline solidCrystalline solid
Stability Bench-stable, thermally robustBench-stable
Typical Substrates β-ketoesters, thiols, anilines, indoles, alkenesSilyl enol ethers, β-ketoesters, arenes (Pd-cat.)
Advantages High reactivity, broad scope, well-studiedHigh efficiency, commercially available
Limitations Higher cost, can have explosive propertiesCan require higher temperatures for less reactive substrates

Nucleophilic Trifluoromethylating Agents: The "CF3-" Synthons

These reagents deliver a trifluoromethyl anion or its equivalent to electron-deficient substrates, most notably carbonyls (aldehydes, ketones) and imines.[6][12]

Ruppert-Prakash Reagent (TMSCF3)

Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the undisputed workhorse for nucleophilic trifluoromethylation.[12] It is a volatile, flammable liquid that requires an activator to generate the reactive trifluoromethylating species.[12]

  • Causality of Reactivity: TMSCF3 itself is unreactive. Its power is unlocked by a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[12][13] The fluoride attacks the silicon center, forming a transient, hypervalent silicate intermediate which then releases the highly nucleophilic trifluoromethyl anion (CF3-).[12] This anion then attacks the electrophilic substrate (e.g., a ketone), and the resulting alkoxide is trapped by another molecule of TMSCF3, propagating the reaction.[13]

  • Field Insights: This reagent is exceptionally useful for converting aldehydes and ketones to their corresponding trifluoromethyl carbinols, a key structural motif in many pharmaceuticals.[12] The reaction is typically high-yielding and predictable. A key experimental consideration is the need for strictly anhydrous conditions, as the trifluoromethyl anion is readily quenched by protic sources.

Experimental Protocol: Trifluoromethylation of Benzaldehyde using TMSCF3

G cluster_workflow Workflow: Nucleophilic Trifluoromethylation A 1. Setup - Flame-dried flask - Inert atmosphere (N2/Ar) B 2. Reagent Addition - Dissolve benzaldehyde in dry THF - Add TMSCF3 via syringe A->B C 3. Initiation - Cool to 0 °C - Add cat. TBAF solution dropwise B->C D 4. Reaction - Stir at 0 °C to RT - Monitor by TLC/GC-MS C->D E 5. Quench & Workup - Add aq. HCl - Extract with EtOAc - Dry & Concentrate D->E F 6. Purification - Flash column chromatography E->F

Figure 2: General experimental workflow for a Ruppert-Prakash trifluoromethylation.

  • System Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Reagent Charging: The flask is charged with benzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Ruppert-Prakash reagent (TMSCF3, 1.2-1.5 eq) is added via syringe.

  • Initiation: A solution of tetrabutylammonium fluoride (TBAF, ~0.05-0.1 eq, 1.0 M in THF) is added dropwise. Causality Note: Slow addition is crucial as the reaction can be exothermic and the anionic chain reaction can proceed very rapidly.

  • Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is carefully quenched by the addition of 1 M aqueous HCl. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired trifluoromethyl carbinol.

Radical Trifluoromethylating Agents: The "CF3•" Synthons

The generation of the trifluoromethyl radical (CF3•) provides a powerful and complementary approach, particularly for the functionalization of arenes and heteroarenes under mild conditions.[14][15]

Langlois Reagent (Sodium Trifluoromethanesulfinate)

Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle crystalline solid.[16] It serves as a precursor to the CF3 radical upon oxidation.

  • Causality of Reactivity: The Langlois reagent does not generate the CF3 radical on its own. It requires a single-electron oxidant. Classically, this was achieved with reagents like tert-butyl hydroperoxide (TBHP).[16] In modern synthesis, photoredox catalysis has become the method of choice.[16][17] An excited-state photocatalyst oxidizes the sulfinate to generate a trifluoromethylsulfonyl radical, which rapidly extrudes SO2 to release the desired CF3 radical.[18]

  • Field Insights: Photoredox-mediated trifluoromethylation using the Langlois reagent is exceptionally powerful for the late-stage functionalization of complex drug molecules and for reacting with electron-rich (hetero)arenes.[19] The mild, visible-light-driven conditions ensure broad functional group compatibility.[17]

G cluster_cycle Photoredox Catalytic Cycle (Simplified) PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC- PC_star->PC_red SET PC_red->PC SET Langlois CF3SO2Na Radical CF3• + SO2 Langlois->Radical - e- Intermediate [Arene-CF3-H]• Radical->Intermediate + Arene-H Substrate Arene-H Product Arene-CF3 Intermediate->Product Oxidation - H+

Figure 3: Simplified catalytic cycle for photoredox trifluoromethylation with Langlois reagent.

Data Presentation: Comparison of Major CF3 Building Blocks
Reagent ClassRepresentative ReagentCF3 SpeciesTypical SubstratesActivation MethodKey Advantage
Electrophilic Togni Reagent I"CF3+"β-ketoesters, thiols, indolesSpontaneous or catalystHigh reactivity, bench-stable
Nucleophilic Ruppert-Prakash (TMSCF3)"CF3-"Aldehydes, ketones, iminesNucleophilic catalyst (e.g., F-)Excellent for carbonyls
Radical Langlois ReagentCF3•Arenes, heteroarenes, alkenesOxidant (e.g., photoredox)Mild conditions, late-stage functionalization

Safety and Handling Considerations

Working with trifluoromethylating reagents requires adherence to strict safety protocols.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[20] Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory.[20][21] An eyewash station and safety shower should be readily accessible.[20]

  • Ruppert-Prakash Reagent (TMSCF3): This reagent is a highly flammable liquid and is moisture-sensitive.[12] It must be handled under an inert atmosphere. Upon contact with moisture, it can release toxic hydrogen fluoride (HF).

  • Togni/Umemoto Reagents: While generally stable solids, some hypervalent iodine compounds are known to have explosive properties under certain conditions (e.g., mechanical shock or high heat).[10] Always consult the Safety Data Sheet (SDS) before use.[22]

  • Disposal: All waste containing fluorinated compounds should be disposed of according to institutional and local regulations, typically in a dedicated halogenated waste container.[23]

Conclusion and Future Outlook

The choice of a trifluoromethylated building block is a strategic decision that depends on the target molecule's structure, the desired bond formation, and the tolerance of existing functional groups. Electrophilic reagents like Togni's and Umemoto's are ideal for activating C-H bonds in electron-rich systems and reacting with soft nucleophiles. The Ruppert-Prakash reagent remains the gold standard for nucleophilic additions to carbonyls. Finally, radical precursors, particularly the Langlois reagent used in conjunction with photoredox catalysis, have opened new frontiers for mild and selective late-stage functionalization.

Future developments will likely focus on enhancing the efficiency, reducing the cost, and improving the safety profiles of these essential reagents. The continued exploration of new catalytic systems, including enzymatic and electrochemical methods, promises to further expand the synthetic chemist's toolbox for introducing this uniquely powerful functional group.

References

A Methodological Guide to Spectroscopic Data Validation: A Comparative Analysis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and a prerequisite for regulatory submission. This guide provides an in-depth, practical framework for the spectroscopic data validation of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a fluorinated piperidine derivative of interest in medicinal chemistry.[1] The presence of a trifluoromethyl group and a hydroxyl group on a piperidine scaffold presents unique spectroscopic signatures that demand careful interpretation.[1]

This guide eschews a rigid template in favor of a logical, causality-driven narrative. We will not only present the "what" of spectroscopic data but delve into the "why" of the validation process. By comparing the expected data for our target compound with available data from structurally similar analogs, we will illustrate a robust, self-validating methodology applicable to a wide range of small molecules.

Section 1: The "First Principles" of Spectroscopic Interrogation: NMR and Mass Spectrometry

A multi-pronged analytical approach is essential for unequivocal structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary techniques in the analytical chemist's arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[2] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies.[3] The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.[3][4] Key information derived from NMR spectra includes:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: Reveals the relative number of nuclei responsible for a signal.[4]

  • Multiplicity (Spin-Spin Coupling): Provides information about the number of neighboring nuclei.[4]

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and, through fragmentation analysis, can reveal structural motifs.[5] For pharmaceutical analysis, MS is invaluable for confirming molecular identity, quantifying compounds in complex matrices, and detecting impurities.[5][6][7]

Section 2: A Robust, Step-by-Step Protocol for Spectroscopic Data Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] The following protocol outlines a self-validating system for the structural confirmation of a synthesized compound like this compound.

Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • ¹³C NMR: Acquire a one-dimensional spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required.

    • Mass Spectrometry: Acquire a full scan mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular ion.

  • Data Processing and Interpretation:

    • Process the raw data (e.g., Fourier transformation for NMR).

    • Calibrate the spectra using the residual solvent peak (NMR) or a known standard.

    • Assign the signals in the spectra to the corresponding atoms in the proposed structure.

  • Validation and Verification:

    • Compare the observed data with theoretically predicted values.

    • Cross-reference the data from different techniques (e.g., does the molecular weight from MS match the structure proposed from NMR?).

    • Compare the data with that of known, structurally related compounds.

Below is a Graphviz workflow diagram illustrating this validation process.

Spectroscopic_Data_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Interpretation Synthesis Synthesis of 4-(Trifluoromethyl)piperidin-4-ol HCl Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition MS_Acquisition Mass Spectrometry Data Acquisition Purification->MS_Acquisition Data_Interpretation Spectral Interpretation (Signal Assignment) NMR_Acquisition->Data_Interpretation MS_Acquisition->Data_Interpretation Comparison Comparison with Analogs & Theoretical Values Data_Interpretation->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: A workflow for spectroscopic data validation.

Section 3: Comparative Analysis: this compound and Its Analogs

To contextualize the spectroscopic data of our target compound, we will compare its expected spectral features with the available data for several structurally related piperidine analogs. This comparative approach is a powerful validation tool.

The chosen analogs for comparison are:

  • Piperidin-4-ol: The parent scaffold without substitution at the 4-position.[9][10]

  • 4-(para-Chlorophenyl)-4-hydroxypiperidine: An analog with a chloro-phenyl group, allowing for comparison of halogen effects.[5][6]

  • 4-[4-(Trifluoromethoxy)phenoxy]piperidine: An analog with a trifluoromethoxy group, to compare with the trifluoromethyl group.[11]

The structural similarities and differences are highlighted in the diagram below.

Compound_Structures cluster_main Target Compound cluster_analogs Analog Compounds for Comparison Main 4-(Trifluoromethyl)piperidin-4-ol HCl Analog1 Piperidin-4-ol Main->Analog1 - CF3, - HCl + H Analog2 4-(p-Chlorophenyl)-4-hydroxypiperidine Main->Analog2 - CF3 + p-Cl-Ph Analog3 4-[4-(Trifluoromethoxy)phenoxy]piperidine Main->Analog3 - OH, - HCl + p-OCF3-PhO

Caption: Structural relationships between the target compound and its analogs.

Expected Spectroscopic Data for this compound

Based on its structure, we can predict the key features of its NMR and mass spectra.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Observation Rationale
¹H NMR Chemical Shifts (δ)~3.0-3.5 ppm (axial & equatorial protons adjacent to N), ~1.5-2.0 ppm (other ring protons)Protons adjacent to the electronegative nitrogen atom are deshielded and appear downfield.
MultiplicityComplex multipletsDue to spin-spin coupling between adjacent, non-equivalent protons on the piperidine ring.
IntegrationRatios corresponding to the number of protons at each position.
¹³C NMR Chemical Shifts (δ)~125 ppm (quartet, CF₃), ~95 ppm (C-OH), ~45 ppm (C adjacent to N), ~35 ppm (other ring carbons)The highly electronegative fluorine atoms cause a significant downfield shift for the CF₃ carbon and coupling (quartet). The carbon bearing the hydroxyl group is also shifted downfield.
Mass Spec. Molecular Ion (M+)m/z = 171.07 (for free base)Calculated for C₆H₁₀F₃NO.
[M+H]⁺m/z = 172.08Protonated molecule in positive ion mode ESI.
Comparative Spectroscopic Data of Analogs

The following tables summarize the available spectroscopic data for the selected analogs.

Table 2: ¹H NMR Data for Piperidine Analogs

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicity Reference
Piperidin-4-ol-Data available on SpectraBase[9]
4-(p-Cl-phenyl)-4-hydroxypiperidineDMSO-d₆Data available on SpectraBase[8]
4-[4-(trifluoromethoxy)phenoxy]piperidineCDCl₃1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92 (2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d)[11]

Table 3: ¹³C NMR Data for Piperidine Analogs

Compound Solvent Chemical Shifts (δ, ppm) Reference
Piperidin-4-ol-Data available on SpectraBase[9][10]
4-(p-Cl-phenyl)-4-hydroxypiperidine-Data available on SpectraBase[6]
4-Benzylpiperidine (for piperidine ring reference)-Data available on ChemicalBook[12][13]

Table 4: Mass Spectrometry Data for Piperidine Analogs

Compound Technique Key m/z Values Reference
Piperidin-4-olGC-MSData available from NIST and PubChem[9][14]
4-(p-Cl-phenyl)-4-hydroxypiperidineEI-B42.0, 57.0, 56.0, 193.0, 30.0[5][6]
4-[4-(trifluoromethoxy)phenoxy]piperidinePredicted[M+H]⁺ = 262.10[15]
Discussion and Interpretation
  • Effect of the CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group in our target compound is expected to significantly deshield the adjacent quaternary carbon (C4) in the ¹³C NMR spectrum, shifting it substantially downfield compared to the C4 in piperidin-4-ol. Furthermore, we anticipate seeing a characteristic quartet for the CF₃ carbon due to C-F coupling, a feature absent in the other analogs.

  • Aromatic vs. Aliphatic Substitution: The ¹H and ¹³C NMR spectra of 4-(p-Chlorophenyl)-4-hydroxypiperidine and 4-[4-(trifluoromethoxy)phenoxy]piperidine show signals in the aromatic region (typically 7-8 ppm in ¹H NMR), which would be absent in the spectrum of our target compound. This provides a clear point of differentiation.

  • Mass Spectrometry Confirmation: The molecular weight of 4-(Trifluoromethyl)piperidin-4-ol (free base) is 171.15 g/mol . This is distinct from Piperidin-4-ol (101.15 g/mol ), 4-(p-Chlorophenyl)-4-hydroxypiperidine (211.69 g/mol ), and 4-[4-(trifluoromethoxy)phenoxy]piperidine (261.24 g/mol ).[9][16][17] Observing the correct molecular ion peak in the mass spectrum is a critical validation checkpoint.

Conclusion

The structural validation of a chemical entity like this compound is not a matter of a single measurement but a holistic process of data acquisition, interpretation, and comparative analysis. By understanding the fundamental principles of NMR and mass spectrometry, adhering to a systematic validation protocol, and leveraging data from structural analogs, researchers can build a robust and defensible case for the identity and purity of their compounds. This methodological rigor is paramount for ensuring the integrity of research and accelerating the drug development pipeline.

References

A Senior Application Scientist's Comparative Guide to the Biological Efficacy of Taxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Challenge of Microtubule Dynamics and the Evolution of Taxanes

The taxane family of chemotherapeutic agents, originating from the Pacific yew tree (Taxus brevifolia), represents a cornerstone in the treatment of various solid tumors, including breast, ovarian, and prostate cancers.[1][2] Their fundamental mechanism of action involves the disruption of microtubule dynamics, a process critical for mitotic cell division.[1][2] By binding to the β-tubulin subunit of microtubules, taxanes promote their assembly and prevent the depolymerization necessary for the separation of chromosomes during mitosis.[2][3] This stabilization leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1][2]

Despite the profound clinical success of the parent compound, paclitaxel, and its early derivative, docetaxel, their efficacy is often hampered by significant challenges. These include poor water solubility, which necessitates complex formulation vehicles that can cause hypersensitivity reactions, and the development of drug resistance.[4][5] This has driven the rational design of next-generation derivatives aimed at enhancing pharmacological properties, improving the therapeutic index, and critically, overcoming mechanisms of resistance.[4][6] This guide provides an in-depth comparison of the biological efficacy of paclitaxel and its key derivatives, docetaxel and cabazitaxel, grounded in mechanistic insights and experimental data.

The Core Mechanism: Taxane-Induced Microtubule Stabilization

The primary target for all taxanes is the β-tubulin subunit within the microtubule polymer.[3] The binding of a taxane molecule to a specific pocket on β-tubulin stabilizes the microtubule structure, effectively freezing it in a polymerized state.[7] This action has profound downstream consequences for the cell, particularly during mitosis.

Normally, the mitotic spindle, composed of microtubules, is a highly dynamic structure, rapidly assembling and disassembling to capture and segregate chromosomes. Taxane-induced stabilization suppresses these dynamics, leading to the formation of abnormal mitotic spindles and preventing the proper alignment of chromosomes at the metaphase plate.[8] This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance system, which halts the cell cycle in mitosis to prevent aneuploidy.[9] Prolonged mitotic arrest ultimately triggers apoptosis.[1]

Taxane_Mechanism cluster_Cell Cancer Cell Taxane Taxane Derivative (Paclitaxel, Docetaxel, Cabazitaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Dynamics Suppression of Microtubule Dynamics (Polymerization/Depolymerization) Taxane->Dynamics Inhibits Microtubule Microtubule Polymer Tubulin->Microtubule Component of Microtubule->Dynamics Spindle Abnormal Mitotic Spindle Formation Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Core mechanism of action for taxane derivatives.

Comparative Analysis of Key Taxane Derivatives

The evolution from paclitaxel to docetaxel and then to cabazitaxel reflects a targeted effort to improve clinical outcomes. While sharing the same core mechanism, subtle structural modifications lead to significant differences in their biological efficacy, particularly concerning potency and activity in drug-resistant settings.

Paclitaxel (First Generation)

The pioneering taxane, paclitaxel, established the clinical utility of microtubule stabilization.[1] However, its therapeutic application is limited by factors including its low aqueous solubility and its susceptibility to efflux from cancer cells by multidrug resistance proteins like P-glycoprotein (P-gp/ABCB1).[4][10][11]

Docetaxel (Second Generation)

Docetaxel, a semi-synthetic analogue of paclitaxel, was developed to address some of these limitations.[12] Preclinical studies frequently show docetaxel to be more cytotoxic than paclitaxel across several cancer cell lines.[2] This increased potency is attributed to a greater affinity for β-tubulin and broader activity across the cell cycle.[4] However, like paclitaxel, docetaxel remains a substrate for P-gp, rendering it less effective in tumors that overexpress this efflux pump.[5]

Cabazitaxel (Next Generation)

Cabazitaxel was specifically engineered to overcome taxane resistance.[13] Preclinical models demonstrated its improved cytotoxicity compared to docetaxel, particularly in multidrug-resistant cancer cell lines.[13] The key advantage of cabazitaxel is its poor affinity for the P-gp efflux pump.[13][14] This allows the drug to accumulate to higher intracellular concentrations in resistant cells, restoring cytotoxic activity where docetaxel and paclitaxel fail.[13] Furthermore, cabazitaxel has been shown to suppress microtubule dynamics more potently than docetaxel and exhibits faster cellular uptake and better intracellular retention.[5][8]

Quantitative Data Presentation: Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following table synthesizes data from multiple studies to compare the cytotoxic activity of paclitaxel, docetaxel, and cabazitaxel. It is crucial to recognize that absolute IC50 values can vary due to different experimental conditions (e.g., cell line, exposure time, assay type).[2] The focus here is on the relative potency.

Cell LineCancer TypePaclitaxel IC50 (nmol/L)Docetaxel IC50 (nmol/L)Cabazitaxel IC50 (nmol/L)Key ObservationReference
MCF-7Breast (Docetaxel-Sensitive)~2.5 - 5.0~2.2 - 2.5~0.4 - 1.9Cabazitaxel is most potent in sensitive lines.[5][8][15]
HAC-15Adrenocortical~250 - 500~7.5~5.0Cabazitaxel and Docetaxel are significantly more potent than Paclitaxel.[16]
DU-145Prostate (Docetaxel-Sensitive)--Potent ActivityCabazitaxel shows broad anti-tumor activity in prostate cancer xenografts.[14]
P388/TXTMurine Leukemia (Docetaxel-Resistant, P-gp+)-High (Resistant)Low (Sensitive)Cabazitaxel overcomes P-gp mediated resistance.[14]
Calc18/TXTBreast (Docetaxel-Resistant, P-gp+)-High (Resistant)Low (Sensitive)Cabazitaxel retains potency in resistant breast cancer models.[14]

Note: IC50 values are approximated from various sources for comparative purposes. The specific experimental conditions in the cited literature should be consulted for precise values.

Overcoming Resistance: The Cabazitaxel Advantage

The primary mechanism of acquired resistance to paclitaxel and docetaxel is the overexpression of the P-glycoprotein (P-gp) drug efflux pump, encoded by the ABCB1 (or MDR1) gene.[9][10] P-gp actively transports taxanes out of the cancer cell, preventing them from reaching the necessary intracellular concentration to be effective.

Cabazitaxel's molecular structure makes it a poor substrate for P-gp.[13] This allows it to bypass this common resistance mechanism, making it a critical therapeutic option for patients whose disease has progressed after treatment with docetaxel.[17][18] Clinical trials have confirmed this, showing that cabazitaxel improves overall survival in patients with metastatic castration-resistant prostate cancer (mCRPC) who were previously treated with a docetaxel-containing regimen.[14][19]

Other mechanisms of taxane resistance include alterations in tubulin isotypes (e.g., overexpression of βIII-tubulin), which can affect drug binding, and mutations in the tubulin gene itself.[3][10] While cabazitaxel's primary advantage lies in overcoming P-gp-mediated resistance, its stronger suppression of microtubule dynamics may also contribute to its efficacy in tumors with other resistance profiles.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To empirically compare the biological efficacy of taxane derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21]

Causality Behind Experimental Choices:

  • Assay Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT salt to purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a quantitative measure of cell death induced by the cytotoxic compounds.

  • Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. A preliminary cell titration experiment is always recommended.[22]

  • Drug Incubation Time: A 72-hour incubation period is often chosen as it allows for multiple cell doubling times, providing a sufficient window to observe the full cytotoxic and anti-proliferative effects of cell cycle-specific agents like taxanes.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent (e.g., DMSO, isopropanol, or a detergent-based solution) is required to dissolve them, creating a colored solution whose absorbance can be measured.[22]

Step-by-Step Methodology: MTT Assay
  • Cell Seeding: a. Culture human cancer cells (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) using standard aseptic techniques.[23] b. Harvest cells during their logarithmic growth phase and perform a viable cell count (e.g., using trypan blue exclusion). c. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2] d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[2]

  • Compound Treatment: a. Prepare serial dilutions of paclitaxel, docetaxel, and cabazitaxel in complete culture medium from a concentrated stock solution (typically in DMSO). Include a vehicle control (medium with the highest concentration of DMSO used). b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various drug concentrations (or vehicle control). Each concentration should be tested in triplicate or quadruplicate. c. Incubate the plate for the desired exposure time (e.g., 72 hours) under the same conditions.[24]

  • MTT Incubation: a. Following the treatment period, add 10 µL of a 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[20][21] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[22] A purple precipitate should be visible in the wells containing viable cells.

  • Formazan Solubilization & Data Acquisition: a. Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well.[25] b. Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[21][22] c. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[21][25] A reference wavelength of >650 nm can be used to subtract background absorbance.[21]

  • Data Analysis: a. Subtract the average absorbance of the medium-only blank wells from all other readings. b. Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells (% Viability = (Absorbance_treated / Absorbance_control) * 100). c. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Taxane Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution & Shake incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A typical workflow for an in-vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The comparative analysis of paclitaxel, docetaxel, and cabazitaxel illustrates a clear trajectory of rational drug design aimed at enhancing therapeutic efficacy. While all three agents effectively disrupt microtubule dynamics, their performance differs significantly, especially in the context of drug resistance.

  • Docetaxel often shows superior in vitro potency compared to paclitaxel in drug-sensitive cell lines.[2]

  • Cabazitaxel demonstrates the most significant advantage due to its ability to overcome P-gp-mediated multidrug resistance, a common clinical challenge.[13][14] Its enhanced cellular uptake and retention further contribute to its potent antitumor activity, even in docetaxel-resistant tumors.[5][8]

For researchers and drug development professionals, these findings underscore the importance of characterizing resistance mechanisms when evaluating novel anticancer agents. The superior profile of cabazitaxel in preclinical models provides a strong rationale for its clinical use in taxane-resistant cancers.[16] Future research continues to focus on developing next-generation taxanes and novel delivery systems, such as antibody-drug conjugates (ADCs), to further improve tumor targeting and minimize systemic toxicity, expanding the therapeutic potential of this vital class of drugs.[4][12]

References

The Rational Design of Potent GSK-3β Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Maleimide-Based Analogs for Researchers, Scientists, and Drug Development Professionals.

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of pathologies, including Alzheimer's disease, type II diabetes, and certain cancers.[1] Its pivotal role in diverse cellular signaling pathways has spurred extensive research into the development of potent and selective inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of maleimide-based GSK-3β inhibitors, offering field-proven insights into the experimental choices and rationale behind their design and evaluation.

The Allure of GSK-3β as a Therapeutic Target

GSK-3β is a constitutively active kinase, and its activity is primarily regulated by inhibitory phosphorylation.[2] Dysregulation of GSK-3β has been implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in the Wnt/β-catenin signaling pathway, which is often perturbed in cancer.[3][4] The development of small molecule inhibitors that can modulate GSK-3β activity therefore holds immense therapeutic promise. The core principle behind the discovery of potent kinase inhibitors lies in the iterative process of chemical synthesis and biological testing, guided by an evolving understanding of the SAR.

The Maleimide Scaffold: A Privileged Structure for GSK-3β Inhibition

The maleimide core represents a "privileged scaffold" in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site provides a solid anchor point for inhibitor binding. This guide will focus on a series of N-substituted maleimide analogs to illustrate how systematic structural modifications can dramatically influence inhibitory potency.

Core Structure and Key Interaction Points

The fundamental inhibitory mechanism of these maleimide-based compounds relies on their ability to mimic the binding of ATP in the active site of GSK-3β. The maleimide ring itself is crucial for this interaction.

cluster_0 GSK-3β Active Site cluster_1 Maleimide Inhibitor Val135 Val135 Asp133 Asp133 Lys85 Lys85 Maleimide Maleimide Core Maleimide->Val135 H-bond Maleimide->Asp133 H-bond R1 R1 (Indole/Azaindole) R1->Lys85 Hydrophobic Interaction R2 R2 (Side Chain) R2->Lys85 Potential Interaction

Caption: Key interactions between the maleimide scaffold and the GSK-3β active site.

The nitrogen atom of the maleimide ring and one of its carbonyl oxygens form critical hydrogen bonds with the backbone amide and carbonyl groups of Val135 in the hinge region of GSK-3β.[3] These interactions anchor the inhibitor in the ATP-binding pocket. The substituents at the 3 and 4 positions of the maleimide ring, as well as the N-substituent, can then be modified to explore interactions with other regions of the active site to enhance potency and selectivity.

Comparative Analysis of Maleimide Analogs

The following table summarizes the SAR of a series of maleimide-based GSK-3β inhibitors. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundR1 Group5-Position (Indole)R2 GroupGSK-3β IC50 (nM)
1 IndoleBrH21
2 IndoleBr-CH2CH2OH21
3 IndoleF-CH2CH2OH5
4 IndoleF-CH2CH2CH2OH15
9 IndoleHH20
10 IndoleFH40
11 IndoleBrH82
12 Indole5,6-di-FH36
13 7-AzaindoleBr-CH35
14 7-AzaindoleBr-CH2CH2OCH325
15 7-AzaindoleH-CH375
16 7-AzaindoleH-CH2CH2OCH3150
17 6-AzaindoleOCH3-CH366
18 6-AzaindoleOCH3-CH2CH2OCH3127
19 Imidazopyridine--5
20 Imidazopyridine--0.9

Data adapted from: Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis.[5]

Analysis of Substitutions on the Indole Ring (R1)
  • Effect of Halogen Substitution: A fluorine atom at the 5-position of the indole ring (Compound 3 , IC50 = 5 nM) resulted in a 4-fold increase in potency compared to the bromine-substituted analog (Compound 2 , IC50 = 21 nM).[5] This suggests that the smaller, more electronegative fluorine atom may form more favorable interactions within the binding pocket. However, removing the halogen altogether (Compound 9 , IC50 = 20 nM) resulted in similar potency to the bromo-analog, indicating that a halogen at this position is not strictly necessary for potent inhibition. The double fluorine substitution at the 5 and 6 positions (Compound 12 , IC50 = 36 nM) did not offer a significant advantage over the single 5-fluoro substitution.

  • Replacement of Indole with other Heterocycles: Replacing the indole ring with a 7-azaindole (Compound 13 , IC50 = 5 nM) or an imidazopyridine (Compound 19 , IC50 = 5 nM) maintained high potency.[5] This demonstrates that the core indole structure can be replaced with other nitrogen-containing heterocycles without compromising inhibitory activity, offering avenues for modulating physicochemical properties such as solubility. The imidazopyridine analog 20 was the most potent compound in this series with an IC50 of 0.9 nM, highlighting the significant impact of this heterocyclic core.[5]

Analysis of the N-Substituent (R2)
  • Impact of Hydroxyalkyl Chains: The introduction of a hydroxyethyl group (Compound 2 , IC50 = 21 nM) did not alter the potency compared to the unsubstituted analog (Compound 1 , IC50 = 21 nM).[5] However, increasing the chain length to a hydroxypropyl group (Compound 4 , IC50 = 15 nM from the 5-fluoro analog 3 with an IC50 of 5 nM) led to a 3-fold decrease in potency, suggesting a spatial constraint in this region of the binding pocket.[5]

  • Alkyl and Methoxyethyl Substituents on Azaindole: On the 7-azaindole scaffold, a simple methyl group (Compound 13 , IC50 = 5 nM) was more favorable than a 2-methoxyethyl group (Compound 14 , IC50 = 25 nM), resulting in a 5-fold drop in potency.[5] This further supports the idea that larger substituents in this position are generally not well-tolerated.

Experimental Protocols

The determination of inhibitor potency is a critical step in any SAR study. The following provides a detailed, step-by-step methodology for a common in vitro GSK-3β kinase inhibition assay.

In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to the amount of ADP generated and therefore inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Workflow Diagram:

A Prepare Reagents: - Dilute enzyme, substrate, ATP, and inhibitors in kinase buffer. B Plate Setup: - Add 1 µL of inhibitor (or DMSO control) to wells. - Add 2 µL of diluted GSK-3β enzyme. - Add 2 µL of substrate/ATP mixture to initiate the reaction. A->B C Incubation: - Incubate at room temperature for 60 minutes. B->C D Stop Reaction & Deplete ATP: - Add 5 µL of ADP-Glo™ Reagent. - Incubate at room temperature for 40 minutes. C->D E ADP to ATP Conversion & Signal Generation: - Add 10 µL of Kinase Detection Reagent. - Incubate at room temperature for 30 minutes. D->E F Data Acquisition: - Measure luminescence using a plate reader. E->F

Caption: Workflow for the ADP-Glo™ GSK-3β kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration of 1% in the assay is recommended to avoid solvent-induced inhibition.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of diluted GSK-3β enzyme in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the GSK-3β substrate and ATP in kinase assay buffer. The final concentrations of substrate and ATP should be at or near their Km values to ensure accurate determination of IC50.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure the luminescence of each well using a plate-reading luminometer. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The SAR studies of maleimide-based GSK-3β inhibitors provide a clear illustration of the principles of rational drug design. The key takeaways from this analysis are:

  • The maleimide scaffold serves as an effective anchor through hydrogen bonding with the kinase hinge region.

  • Small, electronegative substituents at the 5-position of the indole ring can enhance potency.

  • The indole core can be successfully replaced with other heterocycles like azaindole and imidazopyridine to improve potency and potentially modulate physicochemical properties.

  • There are significant steric constraints for substituents at the N-position of the maleimide ring.

These insights, derived from systematic experimental investigation, provide a roadmap for the future design of more potent and selective GSK-3β inhibitors. Further exploration of different heterocyclic cores and optimization of substituents based on the structural understanding of the GSK-3β active site will be crucial in developing novel therapeutics for a range of debilitating diseases.

References

A Comparative Guide to Purity Confirmation of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is not merely a quality control checkpoint; it is the foundation of reliable, reproducible, and safe downstream research. A single analytical method is insufficient to declare a compound "pure." Purity is a composite assessment, requiring an orthogonal strategy where multiple, independent analytical techniques are employed to build a comprehensive impurity profile. Each method offers a unique perspective, targeting different potential contaminants, from organic by-products and residual solvents to water content and inorganic residues.

This guide provides an in-depth comparison of the essential analytical methods for confirming the purity of this compound. We will explore the causality behind methodological choices, present comparative data, and provide actionable protocols grounded in established scientific principles.

The Orthogonal Testing Imperative

The core principle of an orthogonal approach is to use analytical methods with different separation and detection mechanisms to minimize the risk of co-eluting impurities or undetected contaminants. For a polar, fluorinated, hydrochloride salt like our compound of interest, a robust purity assessment workflow is essential.

Purity_Workflow cluster_0 Bulk Material Analysis cluster_1 Primary Purity & Identity cluster_2 Specific Impurity Classes cluster_3 Bulk & Thermal Properties Bulk 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride (Bulk Sample) NMR NMR Spectroscopy (¹H and ¹⁹F) Bulk->NMR Orthogonal Testing HPLC HPLC-UV/CAD Bulk->HPLC Orthogonal Testing GC GC-HS (Residual Solvents) Bulk->GC Orthogonal Testing KF Karl Fischer Titration (Water Content) Bulk->KF Orthogonal Testing DSC DSC (Overall Purity) Bulk->DSC Orthogonal Testing Purity_Report Comprehensive Purity Report NMR->Purity_Report Compile Data LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns HPLC->Purity_Report Compile Data LCMS->Purity_Report Compile Data GC->Purity_Report Compile Data KF->Purity_Report Compile Data DSC->Purity_Report Compile Data

Caption: Orthogonal workflow for comprehensive purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identity and Quantitative Purity

NMR is unparalleled for structural elucidation and is a powerful primary technique for purity assessment, especially for fluorinated compounds. It provides both qualitative (identity confirmation) and quantitative (assay and impurity) information without the need for reference standards for every impurity.

  • ¹H NMR: Confirms the primary structure by analyzing the proton environment. The integration of signals can provide a preliminary assessment of purity against a certified internal standard.

  • ¹⁹F NMR: This is the most critical NMR experiment for this compound. The 19F nucleus has 100% natural abundance and high sensitivity.[1] Its broad chemical shift range (approx. 400 ppm) minimizes signal overlap, making it an exquisitely sensitive probe for detecting other fluorinated impurities that might be missed by ¹H NMR or chromatography.[2][3] Quantitative ¹⁹F NMR (qNMR) can provide a highly accurate assay value when run against a certified internal standard.[4]

Causality in Practice: The CF₃ group on the piperidine ring provides a unique spectroscopic handle. Any side-products from the synthesis that retain a fluorine-containing moiety will be readily detected by ¹⁹F NMR, offering a specific and clean window into the sample's purity profile.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

HPLC is the gold standard for separating and quantifying non-volatile organic impurities. For a polar compound like this compound, method development requires careful consideration.

  • Column Selection: Standard reversed-phase C18 columns may provide insufficient retention for this polar amine hydrochloride.[6] Alternative stationary phases like AQ-type C18 (designed for highly aqueous mobile phases) or mixed-mode columns (combining reversed-phase and ion-exchange characteristics) are often superior choices.[6][7]

  • Detection:

    • UV Detection: Suitable if the main compound and its impurities possess a chromophore. However, piperidine scaffolds often lack strong chromophores, potentially limiting sensitivity.[8]

    • Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These "universal" detectors are excellent alternatives when analytes lack a UV chromophore, providing a more uniform response based on mass.

    • Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is the definitive tool for identifying unknown impurity peaks by providing mass-to-charge ratio data, which is crucial for structural elucidation.[9][10][11]

Gas Chromatography (GC): The Standard for Residual Solvents

Residual solvents are process-related impurities that must be controlled according to regulatory guidelines such as ICH Q3C.[12][13] Gas chromatography with headspace injection (HS-GC) is the technique of choice for this analysis.[14]

Why HS-GC? The API is dissolved in a high-boiling solvent, and the vial is heated. Only the volatile residual solvents partition into the headspace (the gas phase above the liquid), which is then injected into the GC. This prevents the non-volatile API from contaminating the GC system and provides a very clean and sensitive analysis. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for nearly all organic solvents.[13] Common methods are often based on USP <467>.[15]

Karl Fischer Titration: The Gold Standard for Water Content

As a hydrochloride salt, the compound can be hygroscopic. Karl Fischer titration is the specific and accurate method for determining water content, which is critical for calculating an accurate purity assay.[16] It is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[17]

  • Volumetric vs. Coulometric: For APIs expected to have water content above 0.1%, volumetric titration is typically used.[16] For trace amounts of water (<1000 ppm), the more sensitive coulometric method is preferred.[16] For a solid salt, dissolving it in a suitable solvent like methanol is a common approach.

Differential Scanning Calorimetry (DSC): A Measure of Overall Purity

DSC measures the heat flow into a sample as it is heated. For a crystalline solid, the presence of impurities typically lowers and broadens the melting point.[18][19] Based on the van't Hoff equation, the shape of the melting endotherm can be used to calculate the mole percent purity of the main component.[20][21]

Limitations and Proper Use: DSC is an excellent, rapid technique for assessing the total level of eutectic impurities but has key limitations.[20] It cannot detect impurities that are insoluble in the melt or that form solid solutions. Furthermore, it does not provide information on the identity or number of individual impurities.[20] Therefore, DSC should be used as a supportive technique alongside a high-resolution chromatographic method like HPLC.

Comparative Summary of Purity Methods

Method Principle Primary Use Case Strengths Limitations
¹⁹F NMR Nuclear spin resonance of the ¹⁹F nucleusIdentity, assay, and detection of fluorinated impuritiesHighly specific and sensitive for fluorinated compounds; quantitative; structurally informative.[1][2]Only detects fluorine-containing molecules; requires specialized equipment.
HPLC-UV/CAD Differential partitioning between mobile and stationary phasesSeparation and quantification of non-volatile organic impuritiesHigh resolving power; well-established and robust; can be coupled to various detectors.[8]May require derivatization for compounds without a chromophore; method development can be complex for polar molecules.[6][22]
LC-MS HPLC separation followed by mass-to-charge ratio analysisStructural identification of unknown impuritiesProvides molecular weight and fragmentation data for definitive identification.[9]Primarily qualitative/semi-quantitative unless using isotope-labeled standards.
HS-GC-FID Partitioning of volatile analytes into headspace, followed by gas-phase separationQuantification of residual volatile organic solventsHighly sensitive and specific for volatiles; mandated by regulatory guidelines (ICH Q3C).[13][14]Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Stoichiometric chemical reaction with waterAccurate determination of water contentGold standard for water quantification; highly specific and precise.[16]Only measures water content.
DSC Measurement of heat flow during a thermal transition (melting)Assessment of total eutectic impurity content in crystalline solidsFast; requires very small sample amount; provides a good measure of overall bulk purity.[18][20]Does not identify individual impurities; not applicable to amorphous materials or non-eutectic systems.[19][21]

Experimental Protocols

Protocol 1: Quantitative ¹⁹F NMR for Assay Determination

qNMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation Prep1 Accurately weigh ~20 mg of sample Prep2 Accurately weigh ~10 mg of internal standard (e.g., Trifluorotoluene) Prep1->Prep2 Prep3 Dissolve both in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) Prep2->Prep3 Prep4 Transfer to NMR tube Prep3->Prep4 Acq1 Acquire ¹⁹F spectrum (ensure long relaxation delay, e.g., D1 = 30s) Prep4->Acq1 Acq2 Process spectrum (phasing, baseline correction) Acq1->Acq2 Acq3 Integrate sample and standard signals Acq2->Acq3 Calc1 Calculate purity using the standard qNMR equation Acq3->Calc1

Caption: Workflow for quantitative ¹⁹F NMR analysis.

  • Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., trifluorotoluene) into a vial.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.[2]

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹⁹F NMR spectrum using parameters suitable for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full signal recovery.

  • Processing: Process the spectrum with careful phasing and baseline correction.

  • Calculation: Integrate the signal for the CF₃ group of the analyte and the signal for the CF₃ group of the internal standard. Calculate the purity using the standard quantitative NMR equation, accounting for the molecular weights, masses, and number of fluorine atoms for each signal.

Protocol 2: HPLC-UV Method for Organic Impurities
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Mixed-Mode C18/Cation Exchange Column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 60% B

      • 20-22 min: 60% to 95% B

      • 22-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration).

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of each impurity relative to the total peak area. For quantification, a reference standard of the main peak would be required to establish response factors.

Protocol 3: HS-GC-FID for Residual Solvents (Based on USP <467>)
  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide). Crimp the vial securely.[12]

  • Instrumental Parameters (Example):

    • GC System: Agilent 7890 or equivalent with headspace sampler.[15]

    • Column: G43 phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).[13][14]

    • Carrier Gas: Helium.

    • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C, hold for 20 min.

    • Inlet Temperature: 140 °C.

    • Detector (FID) Temperature: 250 °C.

    • Headspace Conditions: Vial oven at 80 °C, loop at 90 °C, transfer line at 100 °C, vial equilibration time of 15 min.

  • Analysis: Run the sample against a standard containing known concentrations of expected solvents. Identify and quantify any residual solvents present in the sample.

Conclusion

Confirming the purity of this compound is a multi-faceted task that cannot be accomplished with a single measurement. An orthogonal strategy, leveraging the strengths of specific techniques, is paramount. ¹⁹F NMR provides unparalleled specificity for fluorinated impurities and identity confirmation. HPLC serves as the primary tool for resolving and quantifying organic impurities. These core methods must be supplemented by HS-GC for volatile solvents and Karl Fischer titration for water content to build a complete and trustworthy purity profile. Techniques like DSC and LC-MS provide valuable supportive data for overall bulk purity and impurity identification, respectively. By integrating these methods, researchers can ensure the quality and integrity of their material, leading to more reliable and successful scientific outcomes.

References

A Comparative Benchmarking Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride in Asymmetric Aldol Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. The piperidine scaffold, a privileged motif in pharmaceuticals, has also found a significant role in catalysis. This guide provides a comprehensive performance benchmark of a structurally intriguing yet underexplored catalyst, 4-(Trifluoromethyl)piperidin-4-ol hydrochloride , in the context of a classic carbon-carbon bond-forming reaction: the asymmetric aldol reaction.

We will objectively compare its potential performance against two well-established organocatalysts: the foundational L-proline and a representative (S)-2-(pyrrolidin-2-ylmethyl)isoindoline-1,3-dione , a prolinamide-based catalyst. This guide is structured to provide not only comparative data but also the underlying scientific rationale for the experimental design and a detailed protocol for replication and adaptation.

The Strategic Importance of the Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of numerous natural products and pharmaceuticals. The development of asymmetric variants, which control the stereochemical outcome of this transformation, has been a major focus of chemical research. Organocatalysis, using small, chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[1]

The Catalysts Under Evaluation

This guide focuses on three catalysts, each representing a distinct class of organocatalyst for the asymmetric aldol reaction.

  • This compound (Catalyst A): The subject of our investigation. Its structural features—a secondary amine for enamine formation, a tertiary alcohol for potential hydrogen bonding, and an electron-withdrawing trifluoromethyl group—suggest it may offer unique reactivity and selectivity.

  • L-proline (Catalyst B): The archetypal organocatalyst for the asymmetric aldol reaction.[2][3] Its rigid pyrrolidine ring and bifunctional nature (secondary amine and carboxylic acid) have made it a benchmark for catalyst development.[4][5][6]

  • (S)-2-(Pyrrolidin-2-ylmethyl)isoindoline-1,3-dione (Catalyst C): A representative prolinamide-based catalyst. These catalysts often exhibit enhanced activity and selectivity compared to proline, owing to their tailored steric and electronic properties.[7]

Benchmarking Performance: The Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone

To provide a standardized comparison, we will evaluate the performance of these catalysts in the well-established asymmetric aldol reaction between p-nitrobenzaldehyde and acetone.[8][9]

Comparative Performance Data
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Catalyst A 20DMSORoom Temp.24To be determinedTo be determined
L-proline (Catalyst B) 30DMSORoom Temp.48671[10]
Prolinamide (Catalyst C) 20Acetone (neat)-2524-486693[7]

Data Interpretation: The provided data for L-proline and the prolinamide catalyst serve as the benchmark for evaluating the performance of this compound. The key metrics for comparison will be the chemical yield and the enantiomeric excess of the aldol product.

The Causality Behind Experimental Choices: A Mechanistic Perspective

The catalytic cycle of the asymmetric aldol reaction catalyzed by secondary amines is generally accepted to proceed through an enamine intermediate.[2][5] Understanding this mechanism is crucial for interpreting the performance of the catalysts.

Proposed Catalytic Cycle

Catalytic Cycle cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Catalyst Catalyst (Sec. Amine) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Catalyst - Catalyst

Caption: Proposed enamine catalytic cycle for the asymmetric aldol reaction.

Expertise & Experience: The secondary amine of the catalyst reacts with the ketone (acetone) to form a chiral enamine. This enamine then attacks the aldehyde (p-nitrobenzaldehyde) in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst. The stereoselectivity is determined by the facial bias imposed by the chiral catalyst during the C-C bond formation. For L-proline, the carboxylic acid is believed to play a key role in activating the aldehyde through hydrogen bonding.[11] For this compound, the hydroxyl group may play a similar role, while the trifluoromethyl group could influence the electronic properties and steric environment of the catalytic pocket.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, allowing for a fair and direct comparison of the catalysts.

General Experimental Workflow

Experimental Workflow start Start: Catalyst and Reagent Preparation reaction_setup Reaction Setup: - Add catalyst, solvent, ketone, and aldehyde to a reaction vessel. start->reaction_setup stirring Stirring at Specified Temperature and Time reaction_setup->stirring workup Aqueous Work-up: - Quench with saturated NH4Cl. - Extract with an organic solvent. stirring->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Analysis: - Determine yield. - Determine enantiomeric excess (chiral HPLC). purification->analysis end End: Comparative Data analysis->end

Caption: General workflow for the catalytic asymmetric aldol reaction.

Detailed Step-by-Step Methodology

Benchmarking Protocol for this compound (Catalyst A):

  • To a stirred solution of this compound (0.05 mmol, 20 mol%) in dimethyl sulfoxide (DMSO, 0.5 mL) in a screw-capped vial, add acetone (0.25 mL, 5 equivalents).

  • Add p-nitrobenzaldehyde (0.25 mmol, 1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Reference Protocol for L-proline (Catalyst B): [10]

  • To a stirred solution of L-proline (0.075 mmol, 30 mol%) in DMSO (0.75 mL) in a screw-capped vial, add diacetone alcohol (0.5 mmol, 2 equivalents) as the acetone source.

  • Add p-nitrobenzaldehyde (0.5 mmol, 1 equivalent).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Follow steps 4-9 from the protocol for Catalyst A for work-up, purification, and analysis.

Reference Protocol for (S)-2-(Pyrrolidin-2-ylmethyl)isoindoline-1,3-dione (Catalyst C): [7]

  • To a solution of (S)-2-(pyrrolidin-2-ylmethyl)isoindoline-1,3-dione (0.1 mmol, 20 mol%) in anhydrous acetone (1 mL) in a screw-capped vial, add p-nitrobenzaldehyde (0.5 mmol, 1 equivalent).

  • Stir the reaction mixture at -25 °C for 24-48 hours.

  • Follow steps 4-9 from the protocol for Catalyst A for work-up, purification, and analysis.

Concluding Remarks and Future Outlook

This guide provides a framework for the systematic evaluation of this compound as a potential organocatalyst for the asymmetric aldol reaction. By benchmarking its performance against well-established catalysts like L-proline and a prolinamide derivative, researchers can gain valuable insights into its catalytic efficacy. The presence of the trifluoromethyl group is anticipated to influence the catalyst's acidity, basicity, and steric profile, potentially leading to novel reactivity and selectivity. The experimental protocols outlined herein are designed to be robust and reproducible, forming a solid foundation for further optimization and exploration of this and other fluorinated piperidine-based catalysts in the ever-expanding field of asymmetric organocatalysis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

Navigating the complexities of chemical waste management is a critical responsibility for researchers, scientists, and drug development professionals. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride (CAS No. 1193389-14-8), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety data and best practices for handling halogenated organic compounds.

Hazard Assessment and Core Safety Principles

This compound is classified as an irritant. It is crucial to recognize the primary hazards associated with this compound to mitigate risks during handling and disposal.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to its trifluoromethyl group, this compound is a halogenated organic substance. Halogenated waste streams require specific disposal routes and should not be mixed with non-halogenated waste to prevent costly and complex disposal procedures.[2][3]

Fundamental Safety Precautions:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

  • Avoid the generation of dust when handling the solid form.[1][4]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE) for Disposal

A robust defense against chemical exposure begins with the correct selection and use of PPE. The following table details the necessary equipment for handling this compound waste.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields.[5]Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.
Body Protection Impervious clothing, such as a standard laboratory coat.[5]Protects skin from accidental spills.
Respiratory Protection A suitable respirator should be used if dusts or aerosols are generated.Prevents respiratory tract irritation.

Step-by-Step Disposal Protocol

The cornerstone of proper disposal is the segregation and clear labeling of hazardous waste. Adherence to these steps is mandatory for regulatory compliance and laboratory safety.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing this compound. This includes:

  • Unused or expired reagent.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Residues from reaction vessels.

  • Spill cleanup materials.

Crucially, this waste must be collected in a designated container for halogenated organic waste. [2][3][6][7] Do not mix with non-halogenated solvents or other waste streams.[2][7]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-on cap.[2][6][8] The container must be in good condition.[6]

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6]

    • A list of all chemical constituents and their approximate percentages.[2]

    • Appropriate hazard identification (e.g., "Irritant," "Toxic").[2]

    • The name of the generating laboratory and the accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Ensure the container is stored in a cool, dry, and well-ventilated location, away from incompatible materials.[5][6]

  • Secondary containment should be used to prevent spills.[2]

Step 4: Arranging for Professional Disposal

  • Once the container is full (no more than 90% capacity) or has been in storage for the maximum allowed time (which can vary by jurisdiction, but often up to 90 or 180 days depending on generator status), it must be moved to a central accumulation area (CAA) for pickup.[9][11]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[11]

  • Provide the disposal company with a complete and accurate description of the waste.

  • Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[12]

The entire disposal process should be managed in accordance with the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA) and any applicable state or local laws.[11]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is vital to minimize hazards.

For Small Spills:

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[5]

  • Wear PPE: Don the appropriate PPE as detailed in Section 2.

  • Contain and Absorb: Cover the spill with a fine-powdered, liquid-binding material such as diatomite or a universal binder.[5]

  • Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, such as alcohol, and dispose of all cleanup materials as hazardous waste.[5]

For Large Spills:

  • Evacuate the area immediately and contact your institution's emergency response team or EHS department.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the safe disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Management cluster_3 Final Disposal cluster_4 Spill Response A Waste Generated (Unused Reagent, Contaminated Labware, etc.) B Is it 4-(Trifluoromethyl)piperidin-4-ol hydrochloride or contaminated with it? A->B C YES: Segregate as Halogenated Organic Waste B->C Yes D Select Chemically Compatible Container with Secure Lid C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Maintain Closed Container Use Secondary Containment F->G H Monitor Fill Level (<90%) and Accumulation Time G->H I Container Full or Time Limit Reached? H->I J YES: Arrange Pickup with EHS or Licensed Contractor I->J K Complete Waste Manifest & Maintain Records J->K L Spill Occurs M Evacuate, Ventilate, Don PPE L->M N Absorb with Inert Material M->N O Collect and Place in Hazardous Waste Container N->O

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and logical framework to ensure your safety. This document is structured to provide a deep, technical understanding of the necessary precautions, grounded in the specific chemical properties of the compound and established laboratory safety standards.

Hazard Analysis: Understanding the Compound

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the hazards associated with this compound. A thorough assessment involves looking at both the specific data for this compound and the potential risks inferred from its chemical structure.

  • Directly Identified Hazards: The Safety Data Sheet (SDS) for this compound classifies it as an irritant.[1][2] Specifically, it is associated with the following hazard statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1] These classifications indicate that exposure can lead to inflammation, redness, and discomfort upon contact with the skin, eyes, or respiratory tract.

  • Structurally Inferred Hazards:

    • Piperidine Moiety: The core structure is a piperidine ring. Piperidine itself is a highly flammable, corrosive, and toxic compound, known to cause severe skin burns and eye damage.[3][4] While this derivative is a hydrochloride salt and a solid, which reduces its volatility and flammability compared to liquid piperidine, the inherent hazards of the piperidine scaffold necessitate a cautious approach to prevent any skin or eye contact.[3][5]

    • Trifluoromethyl (CF3) Group: The trifluoromethyl group is generally characterized by high stability due to the strength of the carbon-fluorine bond. It is typically considered chemically inert under standard laboratory conditions. While metabolic cleavage of C-F bonds can be a concern in vivo, this does not typically present an immediate handling hazard.[6]

The Hierarchy of Controls: PPE as the Final Safeguard

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. PPE is the last line of defense, employed after other, more effective controls have been implemented.

Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls in laboratory safety.

For this compound, the most critical engineering control is the use of a certified chemical fume hood to contain dust and prevent inhalation, thereby minimizing respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table outlines the required PPE for different levels of risk.

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes.For handling small quantities (mg scale) in a well-ventilated chemical fume hood, such as weighing for analysis or preparing dilute solutions.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving (nitrile).When there is a risk of splashing or aerosol generation, such as during heating, sonicating, vortexing, or transferring larger quantities or solutions.[7]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges (P100/Organic Vapor/Acid Gas), chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to significant spills or uncontrolled releases of the compound outside of a containment system like a fume hood.[7]
Detailed PPE Selection
  • Eye and Face Protection:

    • Safety Glasses: Must have side shields to protect from particulates entering from the side. Required for all standard operations.

    • Chemical Splash Goggles: These form a seal around the eyes and are essential when handling solutions of the compound to protect against splashes.[4]

    • Face Shield: Worn over goggles, a face shield provides an additional layer of protection for the entire face from splashes of corrosive or irritating reagents.[4][7]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard for handling this solid compound.[3] Always check for tears or punctures before use. For tasks with higher splash risk or prolonged contact, consider double-gloving. After handling, remove gloves properly and wash hands thoroughly.[1][8]

    • Lab Coat: A standard, flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.

    • Chemical-Resistant Apron: An apron worn over the lab coat provides an extra barrier during procedures where splashes of solutions are likely.

  • Respiratory Protection:

    • All routine handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of dust.[2]

    • If a fume hood is not available or in the event of a large spill, respiratory protection is required. An N95 dust mask may be sufficient for minor dust exposure, but a full-face respirator with combination cartridges (protecting against organic vapors, acid gases, and particulates) is necessary for significant releases.[8]

Operational and Disposal Plans

Safe handling requires adherence to the following procedures to minimize exposure and ensure a controlled laboratory environment.

Workflow for Handling this compound

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

cluster_start Start: Procedure Assessment cluster_hood Engineering Controls cluster_risk Risk Assessment cluster_ppe PPE Selection Start Assess Task: Handling 4-(Trifluoromethyl) piperidin-4-ol hydrochloride FumeHood Is the work being done in a fume hood? Start->FumeHood Risk Is there a risk of splashing or aerosols? FumeHood->Risk Yes Level3 Emergency PPE: - Full-face Respirator - Chemical Suit - Heavy-duty Gloves FumeHood->Level3 No (Stop & Re-evaluate) Level1 Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Risk->Level1 No (e.g., weighing solids) Level2 Enhanced PPE: - Goggles & Face Shield - Apron over Lab Coat - Double Gloves Risk->Level2 Yes

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work. Pre-label all necessary vials and containers.

  • Weighing: Tare a weigh boat on the analytical balance inside the fume hood. Carefully transfer the solid using a clean spatula, avoiding any actions that could generate dust.

  • Dissolving: Add the solvent to the vessel containing the weighed solid. If necessary, cap and gently swirl, sonicate, or stir to dissolve.

  • Transfers: Use appropriate pipettes or glassware for liquid transfers. Perform all transfers within the fume hood.

  • Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Remove PPE and wash hands thoroughly with soap and water.[8]

Spill Management
  • Small Spill (Solid): If a small amount of solid is spilled within the fume hood, gently cover it with an absorbent material like sand or vermiculite to prevent aerosolization.[3][9] Carefully sweep the mixture into a designated waste container. Clean the area with a wet paper towel to remove any remaining residue.

  • Large Spill: In the event of a large spill, especially outside of a fume hood:

    • Evacuate all non-essential personnel from the area.[9]

    • Alert your laboratory supervisor and safety officer.

    • If safe to do so, increase ventilation and remove ignition sources.[3][9]

    • Only personnel trained in emergency response and equipped with the appropriate emergency-level PPE should attempt to clean the spill.

Waste Disposal Plan

Chemical waste must be handled and disposed of according to institutional and local regulations.[3][10]

  • Solid Waste: Collect all contaminated solid waste (e.g., used weigh boats, contaminated paper towels, gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[5][11]

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.